The Strategic Integration of 7-(Boc-amino)-2-azaspirononane in Modern Drug Discovery: A Comprehensive Technical Guide
The Strategic Integration of 7-(Boc-amino)-2-azaspiro[1]nonane in Modern Drug Discovery: A Comprehensive Technical Guide Executive Summary In the relentless pursuit of novel therapeutics with enhanced efficacy and safety...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Integration of 7-(Boc-amino)-2-azaspiro[1]nonane in Modern Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly abandoning planar aromatic ring systems in favor of three-dimensional spirocyclic scaffolds[1]. This paradigm shift—often referred to as escaping "flatland"—leverages the unique spatial geometry of spirocycles to improve physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity[2].
At the forefront of this structural evolution is 7-(Boc-amino)-2-azaspiro[3]nonane , universally identified by its CAS Number: 1434142-07-0 [4]. This highly versatile, orthogonally protected building block serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent G-protein coupled receptor (GPCR) agonists and targeted protein degraders[2][5]. This whitepaper provides an in-depth technical analysis of its chemical properties, a validated synthetic methodology, and its mechanistic role in biological signaling pathways.
Core Chemical Identifiers & Physicochemical Profiling
The spiro[3]nonane core consists of a cyclobutane ring (often containing a heteroatom like nitrogen to form an azetidine) and a cyclohexane ring sharing a single quaternary carbon atom[5]. This rigid, orthogonal orientation allows substituents to be projected into distinct chemical space, optimizing receptor pocket interactions[2].
The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine at the 7-position, coupled with the secondary amine of the azetidine ring at the 2-position, provides medicinal chemists with a highly controlled, bifunctional scaffold.
Quantitative Data Summary
The following table summarizes the core identifiers and fundamental physicochemical properties of 7-(Boc-amino)-2-azaspiro[3]nonane, which are critical for assessing its utility in downstream synthetic workflows[4].
The synthesis of 7-(Boc-amino)-2-azaspiro[3]nonane requires precise control over the reactivity of its two nitrogen atoms. To achieve this, an orthogonal protecting group strategy is employed. The protocol below outlines the causality and step-by-step methodology for synthesizing this building block from a readily available precursor, 2-benzyl-2-azaspiro[3]nonan-7-one[6].
Causality of Experimental Design
Why Benzyl (Bn) and Boc? The azetidine nitrogen is protected with a benzyl group to withstand the reductive amination conditions required to install the primary amine at the 7-position. The newly formed primary amine is then protected with a Boc group, which is stable to the subsequent hydrogenolysis used to remove the benzyl group[6].
Why Ammonium Formate? During the final debenzylation step, catalytic transfer hydrogenation using ammonium formate and Pd/C is preferred over high-pressure H₂ gas. This milder condition mitigates the risk of unwanted azetidine ring-opening, a common side reaction in strained spirocyclic systems[6].
Step-by-Step Methodology
Step 1: Reductive Amination of the Spirocyclic Ketone
Reaction: Dissolve 2-benzyl-2-azaspiro[3]nonan-7-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.
Reduction: Cool the mixture to 0°C and portion-wise add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
Causality: NaBH₃CN is selected over NaBH₄ because it is stable in mildly acidic conditions and specifically reduces the imine without reducing the unreacted ketone.
Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield 2-benzyl-2-azaspiro[3]nonan-7-amine.
Step 2: Boc Protection of the Primary Amine
Reaction: Dissolve the crude amine in DCM. Add triethylamine (TEA, 2.0 eq) and cool to 0°C.
Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM. Stir for 12 hours at room temperature.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which stains deep purple) confirms complete Boc protection.
Purification: Wash the organic layer with 1M HCl, followed by brine. Purify via silica gel chromatography to isolate tert-butyl (2-benzyl-2-azaspiro[3]nonan-7-yl)carbamate.
Step 3: Hydrogenolysis (Debenzylation)
Reaction: Dissolve the Boc-protected intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) and ammonium formate (5.0 eq).
Reflux: Heat the mixture to 60°C for 4 hours.
Filtration: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation: Ensure the Celite pad is not allowed to dry out completely while under vacuum to prevent catalyst ignition.
Isolation: Concentrate the filtrate to yield the final product: 7-(Boc-amino)-2-azaspiro[3]nonane (CAS: 1434142-07-0) .
Step 4: Analytical Validation
¹H NMR (CDCl₃): Product identity is confirmed by the presence of a distinct 9H singlet at ~1.44 ppm (Boc group) and the absence of aromatic multiplet signals at 7.2–7.4 ppm (confirming complete benzyl removal).
LC-MS: Confirm the mass-to-charge ratio (m/z) corresponding to [M+H]⁺ = 241.3.
Therapeutic Applications & Biological Signaling
The integration of the azaspiro[3]nonane scaffold into drug candidates has yielded remarkable success in targeting challenging biological pathways. A prime example is the development of potent agonists for GPR119 , a Class A GPCR primarily expressed in pancreatic β-cells and enteroendocrine cells[1][5].
Mechanism of Action: GPR119 Agonism
When functionalized derivatives of 7-(Boc-amino)-2-azaspiro[3]nonane (post-Boc deprotection and subsequent coupling) bind to the orthosteric site of GPR119, they induce a conformational change that activates the coupled Gαs protein[7].
This activation triggers a well-defined intracellular cascade:
Adenylyl Cyclase (AC) Activation: Gαs stimulates AC, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
cAMP Accumulation: Elevated intracellular cAMP levels act as a secondary messenger.
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic activity.
Insulin Exocytosis: PKA phosphorylates downstream targets that facilitate the fusion of insulin-containing secretory vesicles with the plasma membrane, leading to glucose-dependent insulin secretion—a highly desirable profile for treating Type 2 Diabetes[5][7].
Pathway Visualization
Caption: Simplified GPR119 signaling pathway activated by azaspiro[3]nonane derivatives.
Conclusion
The compound 7-(Boc-amino)-2-azaspiro[3]nonane (CAS: 1434142-07-0) represents a masterclass in modern scaffold design. By providing a rigid, three-dimensional framework with orthogonally addressable nitrogen atoms, it empowers medicinal chemists to navigate complex structure-activity relationships (SAR) while inherently optimizing ADME profiles. Whether deployed as a core bioisostere in GPCR agonists or as a structural vector in targeted protein degraders, this spirocycle is a foundational asset in the contemporary drug discovery toolkit.
An In-depth Technical Guide to the Physicochemical Properties of 7-(Boc-amino)-2-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a detailed exploration of the core physicochemical properties of tert-butyl (2-azaspiro[3...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the core physicochemical properties of tert-butyl (2-azaspiro[3.5]nonan-7-yl)carbamate, a valuable building block in medicinal chemistry. The unique spirocyclic core imparts a three-dimensional architecture that is increasingly sought after in modern drug discovery to explore new chemical space and improve molecular properties. Understanding its fundamental characteristics is paramount for its effective application in the synthesis of novel therapeutic agents.
Molecular Structure and Core Properties
7-(Boc-amino)-2-azaspiro[3.5]nonane possesses a distinct structure featuring a cyclobutane ring fused to a piperidine ring in a spirocyclic arrangement. The secondary amine of the azetidine is free, while the amino group on the cyclohexane ring is protected with a tert-butoxycarbonyl (Boc) group. This structural arrangement has significant implications for its chemical reactivity and physical properties.
Table 1: Core Physicochemical Properties of 7-(Boc-amino)-2-azaspiro[3.5]nonane
Lipophilicity: A Key Determinant of Drug-like Properties
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).
Understanding logP
The logP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).
Experimental Determination of logP: The Shake-Flask Method
The "gold standard" for experimental logP determination is the shake-flask method.[3] This technique directly measures the partitioning of the compound between n-octanol and water.
Protocol: Shake-Flask logP Determination
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
Sample Preparation: Prepare a stock solution of 7-(Boc-amino)-2-azaspiro[3.5]nonane in the n-octanol-saturated water phase at a known concentration.
Partitioning: Add a known volume of the prepared aqueous solution to a flask containing a known volume of water-saturated n-octanol.
Equilibration: Seal the flask and shake it for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[4]
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Calculation: Calculate the partition coefficient (P) and then the logP using the following formulas:
P = [Concentration in octanol] / [Concentration in aqueous]
logP = log₁₀(P)
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa): Impact on Solubility and Receptor Binding
The pKa value indicates the strength of an acid or base. For 7-(Boc-amino)-2-azaspiro[3.5]nonane, the basicity of the secondary amine in the azetidine ring is the key determinant of its ionization state at physiological pH.
The Significance of pKa
The pKa of the secondary amine will influence the compound's aqueous solubility, membrane permeability, and its ability to interact with biological targets through ionic interactions. Aliphatic amines typically have pKa values in the range of 9-11.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.
Protocol: Potentiometric pKa Determination
Sample Preparation: Accurately weigh and dissolve a sample of 7-(Boc-amino)-2-azaspiro[3.5]nonane in deionized water or a suitable co-solvent if solubility is low.
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a crucial property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility.[5]
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer. This is a high-throughput method used in early discovery.[6]
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution. It is a more accurate but time-consuming measurement, often referred to as the "gold standard".[7]
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the benchmark for determining thermodynamic solubility.[4]
Protocol: Thermodynamic Solubility Determination
Sample Preparation: Add an excess amount of solid 7-(Boc-amino)-2-azaspiro[3.5]nonane to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[5]
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Result: The measured concentration is the thermodynamic solubility.
The Boc Protecting Group: Chemical Stability and Reactivity
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[8][9]
Stability
The Boc group is generally stable to:
Basic conditions: It is resistant to cleavage by strong and weak bases.
Nucleophiles: It does not react with most nucleophilic reagents.[8]
Hydrogenation: It is stable under catalytic hydrogenation conditions.
Deprotection
The Boc group is readily cleaved under acidic conditions.[9] Common deprotection reagents include:
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane.
The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[9]
Caption: Boc Deprotection Mechanism.
Synthetic Considerations
The synthesis of 7-(Boc-amino)-2-azaspiro[3.5]nonane can be envisioned through multi-step sequences starting from commercially available materials. A potential synthetic approach could involve the construction of the spirocyclic core followed by functional group manipulation to introduce the Boc-protected amine. A patent describes a multi-step synthesis for a related 1,7-diazaspiro[3.5]nonane derivative which involves ring formation and subsequent protection steps.[10] Another relevant synthesis involves the preparation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which could serve as a key intermediate.[11]
Conclusion
7-(Boc-amino)-2-azaspiro[3.5]nonane is a valuable building block for the synthesis of novel spirocyclic compounds in drug discovery. Its physicochemical properties, including a predicted moderate lipophilicity and the basicity of its secondary amine, are key considerations for its incorporation into drug candidates. The stability of the Boc protecting group under various conditions, coupled with its straightforward removal, makes it a versatile synthon. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key physicochemical parameters, enabling researchers to make informed decisions in the design and development of new therapeutics.
References
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]
LogP/D. Cambridge MedChem Consulting. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
Simple Method for the Estimation of pKa of Amines†. -. Available at: [Link]
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed. Available at: [Link]
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Analysis of the pKas of aliphatic amines using quantum chemical descriptors. Wiley Online Library. Available at: [Link]
Tert-butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Application Note – N-Boc protection. Synple Chem. Available at: [Link]
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate. PubChem. Available at: [Link]
2-Oxa-7-azaspiro[3.5]nonane-7-carboxylicacid. ChemBK. Available at: [Link]
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available at: [Link]
tert-butylN-{2-azaspiro[3.5]nonan-7-yl}carbamate. Ivy Fine Chemicals. Available at: [Link]
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Available at: [Link]
Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. MDPI. Available at: [Link]
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]
Tert-butyl n-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate. PubChemLite. Available at: [Link]
pKalculator: A pKa predictor for C-H bonds. ChemRxiv. Available at: [Link]
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
An In-Depth Technical Guide to 7-(Boc-amino)-2-azaspiro[3.5]nonane: Properties, Handling, and Synthetic Applications In the landscape of contemporary medicinal chemistry, there is a strategic shift away from flat, sp2-he...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 7-(Boc-amino)-2-azaspiro[3.5]nonane: Properties, Handling, and Synthetic Applications
In the landscape of contemporary medicinal chemistry, there is a strategic shift away from flat, sp2-heavy molecules towards more three-dimensional, sp3-rich scaffolds. This evolution is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity. Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement, offering a rigid yet conformationally diverse framework.[1][2] Among these, the 7-(Boc-amino)-2-azaspiro[3.5]nonane scaffold has emerged as a particularly valuable building block.
Its inherent three-dimensionality provides distinct vectors for substituent placement, which can lead to improved potency and optimized drug-like properties such as aqueous solubility.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 7-(Boc-amino)-2-azaspiro[3.5]nonane, covering its essential safety data, physicochemical properties, and core applications in synthetic workflows, with a focus on the critical N-Boc deprotection step.
Based on analogs, the compound should be treated as harmful and an irritant.[4][5] The following GHS classifications are anticipated:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
A "Warning" signal word is appropriate for this substance.[4][5]
1.2 Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is paramount and requires adherence to standard laboratory procedures for chemical synthesis.[6][7]
Ventilation: All manipulations should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6][7]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[8]
1.3 First Aid & Emergency Procedures
In the event of exposure, the following steps should be taken:[7][8]
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Section 2: Physicochemical & Structural Data
Understanding the fundamental properties of this building block is crucial for its effective use in synthesis, including reaction setup, purification, and characterization.
The most immediate and critical synthetic transformation for 7-(Boc-amino)-2-azaspiro[3.5]nonane is the removal of the tert-butoxycarbonyl (Boc) protecting group. This unmasks the primary amine, making it available for subsequent coupling reactions, such as amide bond formation or reductive amination, which are central to building larger, more complex molecules.[2] The acid-catalyzed deprotection is the most common and efficient method.[10]
3.1 Mechanism of Acid-Catalyzed Boc Deprotection
The causality behind this reaction is a two-step process initiated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11]
Protonation: The carbamate oxygen is protonated by the acid.
Fragmentation: This protonation weakens the C-O bond, leading to fragmentation. This generates the free amine, carbon dioxide, and a stable tert-butyl cation.[10] The tert-butyl cation is typically scavenged or fragments further into isobutylene gas.[10]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
Dissolution: Dissolve the 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 eq) dropwise. Causality Note: Performing the addition at 0°C helps to control any potential exotherm, although the reaction is typically well-behaved. Using an excess of TFA ensures the reaction goes to completion.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]
Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
Aqueous Workup (Neutralization): Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM. Carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Self-Validation: Continue adding the basic solution until effervescence (CO₂ evolution) ceases, indicating complete neutralization.
Extraction & Drying: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 7-amino-2-azaspiro[3.5]nonane as its free base. The product can be further purified by column chromatography if necessary.
The deprotected diamine is a versatile intermediate. Its strategic value lies in its ability to be incorporated into larger molecules, where the spirocyclic core imparts favorable 3D geometry. For example, it is a key building block for PROTAC linkers and has been used in the development of inhibitors for challenging targets like KRAS G12C.[1][12]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in Polar Aprotic Solvents
Abstract This technical guide provides a comprehensive examination of the solubility of 7-(tert-butoxycarbonyl-amino)-2-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry. We delve into the theoretic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the solubility of 7-(tert-butoxycarbonyl-amino)-2-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry. We delve into the theoretical underpinnings of its solubility in common polar aprotic solvents, present detailed, field-proven protocols for accurate solubility determination, and discuss the critical implications of these physicochemical properties for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and application of this versatile spirocyclic scaffold.
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the continuous quest for novel therapeutic agents with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally unique framework that can enhance metabolic stability, aqueous solubility, and binding affinity.[1] The 2-azaspiro[3.5]nonane core, in particular, has emerged as a valuable motif. The derivative, 7-(Boc-amino)-2-azaspiro[3.5]nonane, combines this 3D structure with a Boc-protected amine, a staple in multi-step organic synthesis due to its stability and orthogonal deprotection conditions.[2]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs).[3] This guide will focus specifically on its behavior in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), which are frequently employed in synthesis, purification, and biological screening.
Theoretical Framework: Deconstructing Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] A more nuanced perspective requires an analysis of the intermolecular forces at play between the solute, 7-(Boc-amino)-2-azaspiro[3.5]nonane, and the solvent molecules.
The molecular structure of 7-(Boc-amino)-2-azaspiro[3.5]nonane presents a duality of polarity. The bulky, nonpolar tert-butyl group of the Boc protecting group contributes to lipophilicity, while the polar carbamate moiety and the secondary amine within the spirocyclic core can engage in hydrogen bonding and dipole-dipole interactions.[2]
Polar Aprotic Solvents: A Closer Look
Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, but they lack acidic protons.[5] This makes them excellent solvents for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO): With its highly polar S=O bond, DMSO is an exceptional solvent capable of forming weak hydrogen bonds with C-H groups and engaging in strong dipole-dipole interactions.[6][7] Its versatility allows it to solvate a broad spectrum of chemical species.[6]
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar solvent with a large dipole moment. The planar amide structure facilitates strong dipole-dipole interactions and weak hydrogen bonding with suitable donors.[8]
Acetonitrile (ACN): While also a polar aprotic solvent, ACN is generally less polar than DMSO and DMF. Its linear structure and the C≡N triple bond contribute to its solvent properties.
The solubility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in these solvents is a result of a complex interplay of these forces. The polar regions of the molecule will interact favorably with the dipoles of the solvents, while the nonpolar regions will be accommodated through weaker van der Waals forces.
The following diagram illustrates the key molecular interactions that govern the dissolution process.
Experimental Determination of Solubility: A Rigorous Approach
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in a given polar aprotic solvent.
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Analytical balance
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 7-(Boc-amino)-2-azaspiro[3.5]nonane (e.g., 5-10 mg) to a vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[9]
Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.
Securely cap the vials. Prepare each sample in triplicate to ensure statistical validity.
Equilibration:
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a portion of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and sample the supernatant.
Quantification:
Prepare a series of standard solutions of 7-(Boc-amino)-2-azaspiro[3.5]nonane of known concentrations in the chosen solvent.
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
Analyze the diluted sample and determine its concentration from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for the shake-flask method.
Expected Solubility and Data Interpretation
While specific, publicly available quantitative solubility data for 7-(Boc-amino)-2-azaspiro[3.5]nonane is limited, we can make informed estimations based on the solubility of analogous structures. Boc-protected amines generally exhibit good solubility in a range of common organic solvents.[2] The polar carbamate moiety enhances solubility in polar aprotic solvents.[2] For instance, piperidine derivatives, which share a similar cyclic amine core, are often soluble in DMSO and DMF.[11]
Anticipated Solubility Trends:
Solvent
Predicted Solubility
Rationale
DMSO
High
Excellent H-bond acceptor and highly polar nature will effectively solvate the polar functionalities of the solute.[6][7]
DMF
High
Similar to DMSO, its high polarity and ability to engage in dipole-dipole interactions will promote dissolution.[8]
Acetonitrile
Moderate to High
While polar, it is a weaker H-bond acceptor than DMSO and DMF, which may result in slightly lower solubility.
Table 1: Predicted solubility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in selected polar aprotic solvents.
It is crucial to be aware of potential experimental artifacts. For example, when using DMSO as a co-solvent for preparing stock solutions for aqueous solubility testing, the presence of even small percentages of DMSO can significantly increase the apparent aqueous solubility of a compound.[10]
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in polar aprotic solvents is essential for its effective application in drug discovery and development. The dual polar and nonpolar nature of the molecule suggests good solubility in solvents like DMSO and DMF, an expectation that should be confirmed through rigorous experimental determination using the shake-flask method. Accurate solubility data will enable chemists to design more efficient synthetic routes, develop robust purification protocols, and create reliable formulations for biological evaluation. As the use of complex, three-dimensional scaffolds continues to grow, a thorough characterization of their fundamental physicochemical properties will remain a cornerstone of successful pharmaceutical research.
References
Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.
Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. [Link]
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]
Iron Solubility Measurements in Aqueous MEA for CO2 Capture. ACS Publications. [Link]
RETRACTED: Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. OUCI. [Link]
4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. ResearchGate. [Link]
Spirocyclic Building Blocks: An In-Depth Technical Guide to 7-(Boc-amino)-2-azaspiro[3.5]nonane Derivatives
Executive Summary The exploration of innovative chemical space is a critical step in the early phases of drug discovery[1]. As the pharmaceutical industry moves away from planar, sp2-hybridized molecules, 7-(Boc-amino)-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The exploration of innovative chemical space is a critical step in the early phases of drug discovery[1]. As the pharmaceutical industry moves away from planar, sp2-hybridized molecules, 7-(Boc-amino)-2-azaspiro[3.5]nonane derivatives have emerged as a privileged class of spirocyclic building blocks. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds inherently improve molecular compactness, structural complexity, and three-dimensional character[1]. This whitepaper provides a comprehensive technical guide on the mechanistic rationale, physicochemical benefits, and self-validating synthetic protocols for integrating these advanced derivatives into active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The "Escape from Flatland" Paradigm
The "Escape from Flatland" hypothesis posits that higher Fsp3 values correlate with an increased probability of clinical success[2]. Spirocyclic scaffolds, such as 2-azaspiro[3.5]nonane, introduce a quaternary carbon center that forces the molecule into a rigid, three-dimensional conformation[2].
Replacing traditional flat aromatic rings (e.g., phenyl or pyridine) or flexible saturated rings (e.g., piperazine) with a 2-azaspiro[3.5]nonane core yields three profound physicochemical advantages:
logD Lowering : Counterintuitively, adding carbon atoms to form an azaspirocycle often lowers the measured logD7.4 relative to standard heterocycles like piperidine or morpholine[3]. This is primarily rationalized by the increased basicity of the azetidine nitrogen, which alters the ionization state at physiological pH, driving the molecule into a more hydrophilic state[3].
Solubility and Crystal Packing : The out-of-plane substituents and 3D nature of spirocycles disrupt planar crystal packing[2]. This lowers the melting point and significantly enhances thermodynamic aqueous solubility, a critical factor for oral bioavailability.
Metabolic Stability : The steric hindrance provided by the spiro-fused quaternary carbon shields adjacent metabolic soft spots from cytochrome P450-mediated oxidation, thereby improving pharmacokinetic (PK) profiles and extending half-life[2].
Table 1: Comparative Physicochemical Profiling
Scaffold Type
Representative Core
Fsp3
logD (pH 7.4)
Aqueous Sol. (µM)
3D Character
Flat Aromatic
Phenyl / Pyridine
0.0 - 0.2
High (>2.5)
Low (<50)
Planar
Saturated Heterocycle
Piperidine / Piperazine
0.8 - 1.0
Moderate (~1.5)
Moderate (~150)
Flexible
Spirocyclic
2-Azaspiro[3.5]nonane
1.0
Low (<1.0)
High (>250)
Rigid 3D
(Data synthesized from structural trends observed in spirocyclic scaffold optimization[2][3])
Pharmacological Impact Pathway
Caption: Logical relationship between high Fsp3 spirocyclic scaffolds and clinical translation success.
The synthesis of four-membered ring-containing spirocycles requires careful consideration of ring strain and orthogonal protection strategies[4]. The following protocol details a robust, self-validating four-step synthesis starting from commercially available 1,1-bis(bromomethyl)cyclohexan-4-one.
Causality of Experimental Choices:
Benzyl Protection of Azetidine : Free azetidines are highly polar and prone to ring-opening or side reactions during subsequent reductive amination steps[4]. Benzylamine is used during the initial cyclization to simultaneously form the ring and install a robust protecting group.
Reductive Amination : Converting the ketone to a primary amine is achieved using ammonium acetate and sodium cyanoborohydride. This provides the necessary functional handle at the 7-position.
Orthogonal Boc Protection : The primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This allows the end-user to selectively deprotect and functionalize the azetidine nitrogen first, followed by orthogonal deprotection of the 7-amino group for subsequent coupling.
Caption: Synthetic workflow for 7-(Boc-amino)-2-azaspiro[3.5]nonane via orthogonal protection.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Procedure : Dissolve the dibromide in anhydrous acetonitrile (0.2 M). Add DIPEA followed by benzylamine dropwise at 0 °C.
Reaction : Heat the mixture to 80 °C under nitrogen for 16 hours. The use of a mild base (DIPEA) prevents the degradation of the sensitive azetidine intermediate.
Workup : Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and purify via silica gel chromatography to yield the spirocyclic ketone.
Step 2: Reductive Amination to 7-Amino-2-benzyl-2-azaspiro[3.5]nonane
Procedure : Dissolve the protected spirocycle in ethanol (0.1 M). Add Pd/C carefully under an argon atmosphere.
Reaction : Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
Workup : Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final building block, 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Application in Medicinal Chemistry
In drug development, 7-(Boc-amino)-2-azaspiro[3.5]nonane is typically utilized as a bifunctional linker or terminal motif. The secondary azetidine nitrogen serves as an excellent nucleophile for SNAr reactions with heteroaryl halides or Buchwald-Hartwig cross-couplings[5]. Once the spirocycle is anchored to the core pharmacophore, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), liberating the primary amine. This amine can then be engaged in amide couplings, reductive aminations, or urea formations, effectively expanding the molecule into new, biologically relevant chemical space[1].
References[1] "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening", ACS Combinatorial Science,https://pubs.acs.org/doi/10.1021/acscombsci.5b00063[2] "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry", BLDpharm,https://www.bldpharm.com/bld-insights/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html[5] "Synthetic Routes to Approved Drugs Containing a Spirocycle", PMC - NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7034680/[3] "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist", ACS Medicinal Chemistry Letters,https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00204[4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities", Chemical Reviews,https://pubs.acs.org/doi/10.1021/cr500194e
Crystal Structure and Conformation of Azaspiro[3.5]nonane Scaffolds: A Structural Guide for Rational Drug Design
Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these, the azaspiro[3.5]nonane scaffold has e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these, the azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere for piperidines, piperazines, and morpholines. By introducing a spiro-fused four-membered ring (such as cyclobutane, oxetane, or thietane), researchers can dramatically enhance molecular rigidity, improve metabolic stability, and achieve highly predictable vectorization of substituents. This whitepaper provides an in-depth technical analysis of the conformational dynamics, crystallographic properties, and synthetic protocols associated with azaspiro[3.5]nonane scaffolds.
Conformational Dynamics & Structural Logic
The thermodynamic stability and target-binding kinetics of azaspiro[3.5]nonane derivatives are fundamentally governed by their unique spirocyclic architecture. Unlike flexible aliphatic chains, the spiro-junction imposes strict geometrical constraints that reduce the entropic penalty upon target binding 1[1].
The Six-Membered Heterocycle (Piperidine Analogue)
Consistent with the principles of saturated six-membered heterocycles, the piperidine ring within the 7-azaspiro[3.5]nonane system predominantly adopts a chair conformation2[2]. This geometry minimizes both angle strain and torsional strain (Pitzer strain). While the ring can undergo a "chair flip" to an alternative chair conformation via higher-energy boat and twist-boat transition states, the presence of bulky substituents or the spiro-junction itself significantly increases the energy barrier for this inversion, effectively locking the conformation at physiological temperatures.
The Four-Membered Heterocycle
The fused four-membered ring (e.g., oxetane in 2-oxa-7-azaspiro[3.5]nonane) is not perfectly planar. To relieve the eclipsing interactions of adjacent hydrogen atoms, the ring undergoes puckering dynamics . The degree of puckering is dependent on the heteroatom substitution (oxygen vs. sulfur vs. carbon) and the electronic environment of the spiro-carbon.
Spiro-Junction Orthogonality
The central spiro carbon (sp³ hybridized) forces the two constituent rings into mutually orthogonal planes. This orthogonality is the core structural feature that allows for the precise, three-dimensional vectorization of functional groups, enabling the scaffold to probe deep hydrophobic pockets that flat aromatics cannot reach.
Table 1: Typical Conformational Parameters of Azaspiro[3.5]nonane Scaffolds
Structural Parameter
Theoretical Value / Range
Causality / Structural Implication
C-C (Spiro) Bond Length
1.53 Å – 1.55 Å
Standard sp³-sp³ bond length; provides scaffold rigidity.
Spiro Angle (4-membered ring)
88° – 90°
Deviation from ideal 109.5° induces ring strain, compensated by puckering.
Spiro Angle (6-membered ring)
109° – 111°
Near-ideal tetrahedral geometry supports the stable chair conformation.
Puckering Amplitude
0.15 Å – 0.25 Å
Relieves torsional strain from eclipsing C-H bonds in the small ring.
Piperidine Conformation
Chair
Minimizes 1,3-diaxial interactions and overall steric hindrance.
Crystallographic Insights & Target Engagement
X-ray crystallography serves as the definitive method for validating the spatial arrangement of azaspiro[3.5]nonanes. Crystal structures of these scaffolds bound to therapeutic targets reveal critical insights into their binding mechanics.
Case Study: SARS-CoV-2 3CLpro Inhibitors
Recent structural studies of inhibitors bound to the SARS-CoV-2 main protease (3CLpro) highlight the superiority of the [3.5] system over smaller spirocycles. Crystallographic data (e.g., PDB IDs: 7T46, 7T48, 7T49) demonstrates that 6-azaspiro[3.5]nonane-derived inhibitors occupy a wide range of space within the S4 subsite 3[3].
The extended length of the azaspiro[3.5] inhibitors relative to azaspiro[3.3] compounds permits deeper engagement with the hydrophobic cleft of the S4 subsite. This interaction effectively "locks" the azaspiro[3.5] inhibitors in a stable conformation , precluding the compounds from adopting multiple disordered conformations—a phenomenon frequently observed as thermal disorder in the electron density maps of smaller [3.3] systems 3[3].
Diagram 1: Conformational locking of azaspiro[3.5]nonane vs.[3.3]heptane in target binding.
Synthetic Methodologies & Experimental Protocols
The synthesis of the 7-azaspiro[3.5]nonane core often utilizes a Staudinger [2+2] ketene-imine cycloaddition or oxidative cyclization methods 2[2]. To obtain high-resolution crystallographic data, the synthesized free base must be converted into a highly crystalline salt.
Protocol: Synthesis and Crystallization of a 7-Azaspiro[3.5]nonane Core
Step 1: Core Synthesis via Cycloaddition
Action: React an appropriately protected piperidine-derived imine with a ketene intermediate (generated in situ from an acid chloride and a non-nucleophilic base like DIPEA) in anhydrous dichloromethane at -78°C.
Causality: The low temperature ensures the highly reactive ketene undergoes a concerted, orthogonal [2+2] cycloaddition with the imine, dictating the correct stereochemical formation of the spirocyclic junction while minimizing polymerization side-reactions.
Step 2: Salt Formation
Action: Dissolve the purified 7-azaspiro[3.5]nonane free base in anhydrous ethanol. Add 1.0 equivalent of oxalic acid or anhydrous HCl in ether dropwise to precipitate the salt (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) 4[4].
Causality: Free base spirocycles are often amorphous solids or viscous oils. Converting the amine to a hemioxalate or hydrochloride salt significantly increases the lattice energy, which is an absolute prerequisite for growing diffraction-quality single crystals.
Step 3: Vapor Diffusion Crystallization
Action: Dissolve the salt in a minimum volume of methanol (solvent) in an inner vial. Place this vial inside a larger, sealed outer chamber containing diethyl ether (antisolvent). Allow to sit undisturbed at 4°C for 7–14 days.
Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. This minimizes defect formation in the crystal lattice, yielding the pristine single crystals required for high-resolution synchrotron X-ray diffraction.
Diagram 2: Experimental workflow from synthesis to X-ray crystallographic resolution.
Bioisosteric Applications in Medicinal Chemistry
The structural advantages of the azaspiro[3.5]nonane scaffold have translated into significant breakthroughs across various therapeutic targets.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: In the pursuit of novel analgesics, the 7-azaspiro[3.5]nonane core was identified as a highly potent lead scaffold. It clearly distinguished itself from other spirocyclic cores by exhibiting superior potency (
kinact/Ki>1500M−1s−1
) and selectivity for FAAH, providing an optimal vector for subsequent medicinal chemistry optimization 5[5].
ASH1L Inhibitors: During the development of epigenetic modulators targeting the LMI pocket of ASH1L, researchers discovered that spiro-azetidine analogs were sensitive to both acid and base, leading to inactive ring-opening byproducts. By transitioning to the spiro-piperidine moiety (incorporating the 7-azaspiro[3.5]nonane core), the chemical stability was fully restored while maintaining the necessary rigid geometry for high-affinity target engagement 6[6].
Oxetane-Fused Benzimidazoles: Oxidative cyclizations of 2-oxa-7-azaspiro[3.5]nonane derivatives using Oxone® in formic acid have successfully yielded novel tetracyclic systems. X-ray crystal structures of these adducts confirm the robust nature of the[3.5] spiro-junction even under harsh oxidative conditions 7[7].
References
National Institutes of Health (NIH) PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from:[Link]
UGA Student Affairs. 2-Oxa-7-Azaspiro[3.5]Nonane Hemioxalate. Retrieved from:[Link]
National Institutes of Health (NIH) PubMed. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Retrieved from: [Link]
ACS Publications. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Retrieved from:[Link]
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from:[Link]
Escaping Flatland: The Strategic Utility of 7-(Boc-amino)-2-azaspiro[3.5]nonane in Modern Medicinal Chemistry
Executive Summary The paradigm of small-molecule drug discovery has fundamentally shifted over the last decade. The historical reliance on flat, sp2-hybridized aromatic rings has given way to the "Escape from Flatland" h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The paradigm of small-molecule drug discovery has fundamentally shifted over the last decade. The historical reliance on flat, sp2-hybridized aromatic rings has given way to the "Escape from Flatland" hypothesis, which posits that increasing the three-dimensional character (sp3 fraction, or Fsp3) of a drug candidate significantly improves its clinical success rate. Within this structural renaissance, spirocyclic scaffolds have emerged as privileged motifs.
Specifically, 7-(Boc-amino)-2-azaspiro[3.5]nonane represents a highly versatile, orthogonally protected building block. By fusing a highly basic, four-membered azetidine ring with a six-membered cyclohexane ring, this scaffold provides a rigid, linear exit vector geometry that perfectly mimics 1,4-disubstituted piperidines and piperazines, while drastically altering the molecule's physicochemical properties. This whitepaper explores the structural rationale, synthetic methodologies, and target-oriented applications of this critical building block.
Structural Rationale: Why Azaspiro[3.5]nonane?
The central challenge with traditional saturated heterocycles like piperidine is their lipophilicity and susceptibility to oxidative metabolism (specifically α-oxidation by Cytochrome P450 enzymes). Replacing a piperidine ring with an azaspiro[3.5]nonane core introduces profound physicochemical advantages 1.
Causality of Physicochemical Improvements
Reduction of Lipophilicity (LogD): The introduction of a spirocyclic center disrupts the hydrophobic surface area of the molecule. Studies have shown that substituting a 6-membered ring with a spiro[3.5] or spiro[3.3] system can lower the measured LogD7.4 by up to -1.0 1. This reduction in lipophilicity directly correlates with decreased off-target toxicity and lower plasma protein binding.
Enhanced Aqueous Solubility: Flat aromatic systems tend to stack tightly in crystal lattices, resulting in high melting points and poor aqueous solubility. The rigid, 3D nature of the spiro[3.5]nonane core prevents efficient crystal packing, thereby lowering the lattice energy and dramatically increasing thermodynamic solubility.
Mitigation of Cardiotoxicity: In the development of local anesthetics (e.g., bupivacaine analogs), replacing the central piperidine ring with an aza-spirocycle altered the basicity (pKa) and steric bulk around the basic nitrogen. This steric shielding prevents high-affinity binding to the hERG potassium channel, resulting in up to a 5.0-fold increase in the lethal dose (reduced cardiotoxicity) in preclinical models 2.
Quantitative Comparison: Piperidine vs. Azaspiro[3.5]nonane
Physicochemical Parameter
1,4-Disubstituted Piperidine
2,7-Disubstituted Azaspiro[3.5]nonane
Mechanistic Causality
Fraction sp3 (Fsp3)
Moderate (~0.5 - 0.7)
High (>0.8)
Fusion of two fully saturated rings increases 3D character.
Lipophilicity (LogD7.4)
Baseline
Baseline - 0.5 to -1.0
Reduced hydrophobic surface area and altered dipole moment.
Aqueous Solubility
Moderate
High
Disruption of crystal lattice packing energy due to spiro-center.
Metabolic Stability
Susceptible to α-oxidation
Highly Stable
Steric hindrance at the spiro-carbon blocks CYP450 access.
hERG Liability
High (if highly lipophilic)
Low
Steric bulk around the azetidine nitrogen prevents channel block.
Orthogonal Functionalization: Synthetic Workflows
The true power of 7-(Boc-amino)-2-azaspiro[3.5]nonane lies in its orthogonal protection strategy. The secondary amine in the azetidine ring (N2) is highly nucleophilic and ready for immediate derivatization, while the primary amine on the cyclohexane ring (N7) is masked by a tert-butyloxycarbonyl (Boc) group.
Rationale: The azetidine nitrogen is highly basic and unhindered, making it an excellent nucleophile for SNAr reactions with electron-deficient heteroaryls.
Procedure:
Dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq) and the target heteroaryl chloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic acid scavenger.
Heat the mixture to 80°C for 4 hours.
Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and the product mass [M+H]+ is observed. The basicity of the azetidine ensures rapid conversion without the need for palladium catalysis in electron-deficient systems.
Step 2: Boc Deprotection
Rationale: Cleavage of the Boc group requires strong acid. Temperature control is critical here; elevated temperatures in the presence of strong acids can cause the strained azetidine ring to undergo ring-opening.
Procedure:
Cool the reaction vessel containing the N2-functionalized intermediate in dichloromethane (DCM) to 0°C.
Dropwise, add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.
Validation: LC-MS will show a characteristic loss of 100 Da (isobutylene + CO2), confirming the unmasking of the N7 primary amine.
Step 3: N7-Functionalization (Amidation)
Rationale: The newly liberated primary amine is coupled with a carboxylic acid to form a stable amide linkage.
Procedure:
Pre-activate the desired carboxylic acid (1.2 eq) with HATU (1.3 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
Add the deprotected spirocyclic intermediate from Step 2.
Stir at room temperature for 2 hours.
Validation: Quench with water, extract with ethyl acetate, and verify the final coupled mass via high-resolution mass spectrometry (HRMS).
Caption: Workflow for orthogonal functionalization of 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Applications in Target-Oriented Drug Discovery
The 7-azaspiro[3.5]nonane and 2-azaspiro[3.5]nonane architectures have been successfully deployed across multiple therapeutic areas, proving their viability as clinical-stage scaffolds.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain Management
Pfizer utilized the 7-azaspiro[3.5]nonane core to develop potent, orally efficacious covalent inhibitors of FAAH, an enzyme responsible for degrading analgesic endocannabinoids 3. By replacing traditional flat scaffolds with the spirocyclic urea, they achieved a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties. This iterative design led to the clinical candidate PF-04862853 , which demonstrated exceptional in vivo efficacy and pharmacokinetic stability 3.
GPR119 Agonists for Type 2 Diabetes
Researchers at Taisho Pharmaceutical designed a novel class of GPR119 agonists utilizing the azaspiro[3.5]nonane framework 4. GPR119 is a G-protein coupled receptor expressed in pancreatic beta cells; its activation stimulates cAMP production, leading to glucose-dependent insulin secretion. By optimizing the N-capping groups on the spirocycle, they identified compound 54g, which exhibited a highly desirable pharmacokinetic profile and robust glucose-lowering effects in diabetic Sprague-Dawley rats 4.
Caption: GPR119 activation pathway by azaspiro[3.5]nonane derivatives leading to insulin secretion.
Conclusion
The integration of 7-(Boc-amino)-2-azaspiro[3.5]nonane into the medicinal chemist's toolbox represents a definitive step away from the limitations of flatland chemistry. By offering a rigid, three-dimensional architecture that inherently improves aqueous solubility, lowers lipophilicity, and evades primary metabolic pathways, this orthogonally protected building block accelerates the discovery of safer, more efficacious therapeutics. As demonstrated by its successful application in developing FAAH inhibitors and GPR119 agonists, mastering the synthetic manipulation of this spirocycle is essential for modern drug development professionals.
References
BenchChem Technical Support Team. "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." BenchChem, 2025. 1
Yegorova, T., et al. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid." French-Ukrainian Journal of Chemistry, 2023. 5
"Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv, 2025. 2
Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 2011. 3
Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018. 4
Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 7-(Boc-amino)-2-azaspiro[3.5]nonane: Protocols and Mechanistic Insights In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond tr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of 7-(Boc-amino)-2-azaspiro[3.5]nonane: Protocols and Mechanistic Insights
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond traditional flat, aromatic structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs due to their inherent three-dimensionality and conformational rigidity.[2][3] This rigid structure can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] The 2-azaspiro[3.5]nonane framework, in particular, is an attractive building block for creating novel therapeutics, offering precise vectors for substituent placement and potentially improving physicochemical properties like solubility and metabolic stability.[5][6]
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-(tert-butoxycarbonylamino)-2-azaspiro[3.5]nonane, a versatile intermediate for drug discovery programs. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen synthetic strategy, empowering researchers to adapt and troubleshoot the methodology effectively.
Synthetic Strategy: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule, 7-(Boc-amino)-2-azaspiro[3.5]nonane, reveals a multi-step pathway hinging on the formation of a key spirocyclic ketone intermediate. The synthesis is designed around robust and well-established chemical transformations to ensure reliability and scalability.
Figure 1. Retrosynthetic analysis of 7-(Boc-amino)-2-azaspiro[3.5]nonane.
The forward synthesis, therefore, involves three primary stages:
Construction of the Spirocyclic Ketone Core: Formation of an N-protected 2-azaspiro[3.5]nonan-7-one from commercially available starting materials. A benzyl group is chosen as the initial protecting group for the azaspiro nitrogen due to its stability under various conditions and its orthogonal removal via catalytic hydrogenation.
Introduction of the Amino Group: A direct and selective reductive amination of the spirocyclic ketone to yield the corresponding primary amine.
Protection of the Exocyclic Amine: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the newly formed primary amine, yielding the final target compound.
Overall Synthetic Pathway
The following diagram illustrates the complete forward synthetic route from the starting materials to the final product.
Figure 2. Forward synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part 1: Synthesis of N-Benzyl-2-azaspiro[3.5]nonan-7-one (Ketone Intermediate)
This part of the synthesis involves the construction of the core spirocyclic ketone via a Dieckmann condensation approach, which is a reliable method for forming five- and six-membered rings.[7] The benzyl protecting group is installed on the piperidine nitrogen to prevent side reactions.
Protocol 1A: Synthesis of Diethyl 2-(1-benzyl-4-oxopiperidin-4-yl)malonate
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.5 eq) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
Reaction: Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate diester.
Protocol 1B: Dieckmann Condensation and Decarboxylation
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the diester from Protocol 1A (1.0 eq) in anhydrous toluene. Add sodium tert-butoxide (t-BuONa, 1.2 eq) portion-wise at room temperature.
Cyclization: Heat the mixture to reflux for 4-6 hours. The formation of the β-keto ester can be monitored by TLC.
Hydrolysis & Decarboxylation: After cooling to room temperature, add 6 M hydrochloric acid (HCl) and heat the biphasic mixture to reflux for 8-12 hours to facilitate both hydrolysis of the ester and decarboxylation.
Workup: Cool the reaction mixture and separate the layers. Neutralize the aqueous layer with a saturated sodium bicarbonate (NaHCO₃) solution until pH ~8. Extract the aqueous layer with dichloromethane (DCM, 3x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Benzyl-2-azaspiro[3.5]nonan-7-one .
Part 2: Reductive Amination to Synthesize N-Benzyl-2-azaspiro[3.5]nonan-7-amine
Reductive amination is a highly efficient method for converting ketones into amines.[8] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is effective under weakly acidic conditions, which favor imine formation without significantly reducing the starting ketone.[9]
Protocol 2:
Setup: To a round-bottom flask, add N-Benzyl-2-azaspiro[3.5]nonan-7-one (1.0 eq), ammonium acetate (NH₄OAc, 10 eq), and anhydrous methanol (MeOH). Stir the mixture at room temperature.
Reduction: After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the ketone starting material.
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases. Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude N-Benzyl-2-azaspiro[3.5]nonan-7-amine is often of sufficient purity for the next step. If necessary, purification can be achieved via column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/TEA 95:4:1, to prevent tailing).
Part 3: Boc Protection and Final Deprotection
The final steps involve protecting the newly formed primary amine with the acid-labile Boc group and then removing the benzyl group from the spirocyclic nitrogen to yield the final product. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability to a wide range of conditions and its facile removal with acid.[10][11]
Protocol 3A: Boc Protection
Setup: Dissolve the crude amine from Protocol 2 (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 2.0 eq). Cool the solution to 0 °C.
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor for the consumption of the starting amine by TLC.
Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude N-Boc, N-Benzyl protected intermediate.
Setup: Dissolve the crude product from Protocol 3A in ethanol or methanol. Add palladium on carbon (Pd/C, 10% w/w, ~0.1 eq).
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure 7-(Boc-amino)-2-azaspiro[3.5]nonane .
Data Summary and Characterization
The following table provides expected data for the key compounds in this synthesis. Actual results may vary.
Compound
Step
Typical Yield (%)
Purity (by HPLC)
Key Analytical Data (Expected)
N-Benzyl-2-azaspiro[3.5]nonan-7-one
1B
60-75
>95%
¹H NMR: Peaks corresponding to benzyl (7.2-7.4 ppm), piperidine, and cyclobutane protons. MS (ESI+): [M+H]⁺ calculated.
N-Benzyl-2-azaspiro[3.5]nonan-7-amine
2
70-85
>90%
¹H NMR: Disappearance of ketone, appearance of new methine proton signal. MS (ESI+): [M+H]⁺ calculated.
7-(Boc-amino)-2-azaspiro[3.5]nonane
3B
85-95
>98%
¹H NMR: Disappearance of benzyl protons, appearance of Boc protons (~1.45 ppm). MS (ESI+): [M+H]⁺ calculated.
Troubleshooting and Mechanistic Considerations
Low Yield in Dieckmann Condensation: Ensure all reagents and solvents are strictly anhydrous. The base, t-BuONa, is highly sensitive to moisture. Incomplete reaction may require longer reflux times or the use of a stronger, non-nucleophilic base.
Over-reduction in Reductive Amination: While NaBH(OAc)₃ is selective, prolonged reaction times or elevated temperatures can lead to the formation of secondary amine byproducts.[7] Monitor the reaction closely and quench once the starting ketone is consumed.
Incomplete Boc Protection: If the reaction stalls, ensure that a sufficient excess of base (TEA) is used to neutralize any amine salts. The reaction is typically clean and fast.
Stalled Debenzylation: The Pd/C catalyst can sometimes be poisoned. Ensure the substrate is free of impurities (like sulfur-containing compounds). If the reaction is slow, the catalyst can be filtered and replaced with a fresh batch.
References
Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of saturated spirocyclic scaffolds. Organic Letters, 12(21), 5134-5137. [Link]
Bremner, J. B., & Samosorn, S. (2001). Spirocyclic systems in drug discovery. Current Medicinal Chemistry, 8(12), 1243-1278. [Link]
Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design. Nature chemistry, 8(6), 531-541. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Using 7-(Boc-amino)-2-azaspiro[3.5]nonane in peptidomimetic drug discovery
An Application Guide to the Strategic Use of 7-(Boc-amino)-2-azaspiro[3.5]nonane in Peptidomimetic Drug Discovery Introduction: Engineering Stability and Potency in Peptide Therapeutics Peptides are central to a vast arr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Strategic Use of 7-(Boc-amino)-2-azaspiro[3.5]nonane in Peptidomimetic Drug Discovery
Introduction: Engineering Stability and Potency in Peptide Therapeutics
Peptides are central to a vast array of physiological processes, making them highly attractive candidates for therapeutic development. Their high specificity and potency are often coupled with favorable safety profiles, as their degradation products are simple amino acids[1]. However, the clinical translation of natural peptides is frequently hampered by significant pharmacological hurdles, including susceptibility to proteolytic degradation, poor membrane permeability, and a high degree of conformational flexibility, which can lead to reduced receptor affinity[2][3][4].
Peptidomimetic chemistry seeks to overcome these limitations by designing novel structures that retain the pharmacophoric elements of a native peptide in a more drug-like format[3]. A key strategy in this field is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of receptor binding and enhancing proteolytic resistance[2]. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional framework that can effectively mimic peptide secondary structures like β-turns[5][6].
This application note provides a detailed guide for researchers on the utilization of 7-(Boc-amino)-2-azaspiro[3.5]nonane, a versatile spirocyclic building block, in the discovery of novel peptidomimetics. We will explore the rationale behind its use, provide a protocol for its conversion into a solid-phase peptide synthesis (SPPS)-compatible monomer, and detail its incorporation into a peptide sequence.
Part 1: The Strategic Advantage of Spirocyclic Scaffolds
The design of modern therapeutics is increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensional complexity—a concept often termed "escaping flatland"[7]. Spirocycles, which contain two rings sharing a single carbon atom, are intrinsically three-dimensional and offer several advantages in drug design[8]:
Enhanced Physicochemical Properties: The higher fraction of sp³-hybridized carbons in spirocyclic scaffolds generally leads to improved aqueous solubility and metabolic stability compared to their planar counterparts[8].
Improved Potency and Selectivity: The rigid spirocyclic core pre-organizes appended functional groups into specific vectors, facilitating a more precise and optimized interaction with the binding pockets of biological targets. This can lead to a significant increase in potency and selectivity[8].
Novel Chemical Space: Incorporating spirocyclic motifs provides access to novel chemical structures, offering opportunities for new intellectual property.
The 2-azaspiro[3.5]nonane framework is particularly valuable as it can serve as a rigid surrogate for dipeptide segments, effectively inducing turn-like conformations in a peptide backbone. The defined exit vectors from the azetidine and cyclohexane rings allow for the precise placement of side-chain mimics to probe structure-activity relationships (SAR).
Caption: The incorporation of a rigid spirocyclic scaffold to constrain a peptide's conformation.
Part 2: Synthesis of an Orthogonally Protected Monomer for Fmoc-SPPS
The commercially available 7-(Boc-amino)-2-azaspiro[3.5]nonane is a versatile starting material but is not directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). To be incorporated into a peptide chain, it must be converted into an orthogonally protected amino acid derivative. This involves introducing a carboxylic acid handle for peptide bond formation and protecting the secondary amine at the 2-position with an Fmoc group.
The following protocol describes a representative synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(7-((tert-butoxycarbonyl)amino)-2-azaspiro[3.5]nonan-2-yl)acetic acid , a suitable monomer for SPPS. This approach utilizes a bromoacetic acid derivative to introduce the carboxylic acid moiety.
Protocol: Synthesis of Fmoc-Protected Azaspiro[3.5]nonane Amino Acid
Alkylation of the Secondary Amine:
To a solution of 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 3.0 eq).
Add tert-butyl bromoacetate (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at 50°C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 2-(7-((tert-butoxycarbonyl)amino)-2-azaspiro[3.5]nonan-2-yl)acetate.
Deprotection of the tert-Butyl Ester:
Dissolve the product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
Stir at room temperature for 2-4 hours.
Remove the solvent under reduced pressure to obtain 2-(7-((tert-butoxycarbonyl)amino)-2-azaspiro[3.5]nonan-2-yl)acetic acid as a TFA salt.
Fmoc Protection of the Newly Formed Secondary Amine:
Dissolve the resulting carboxylic acid in a 10% aqueous sodium carbonate solution.
Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.1 eq) in acetone dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 8-12 hours.
Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final Fmoc-protected monomer. The product should be characterized by NMR and mass spectrometry before use in SPPS.
Part 3: Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of the synthesized Fmoc-protected azaspiro[3.5]nonane amino acid into a model peptide sequence using manual or automated Fmoc-SPPS.
Materials and Reagents:
Rink Amide MBHA resin (or other suitable resin for peptide amides).
Caption: Workflow for SPPS incorporation of the spirocyclic amino acid.
Step-by-Step Methodology:
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
First Amino Acid Coupling: Perform standard Fmoc-SPPS cycles to couple the amino acids preceding the spirocyclic monomer.
Fmoc Deprotection: Before coupling the spirocyclic monomer, deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
Incorporation of the Spirocyclic Monomer (Critical Step):
Rationale: Due to the steric hindrance of the spirocyclic amino acid, a powerful coupling reagent and potentially longer reaction times or double coupling are recommended to ensure high coupling efficiency[9][10]. HATU is preferred as it reacts quickly and can reduce epimerization[11].
Procedure:
In a separate vial, pre-activate the Fmoc-protected azaspiro[3.5]nonane amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), wash the resin and repeat the coupling step (double coupling) with a freshly prepared solution of activated amino acid for another 2 hours.
Capping (Optional but Recommended): After coupling, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.
Chain Elongation: Continue with standard Fmoc-SPPS cycles to add the remaining amino acids to the peptide chain.
Final Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
Treat the resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the 7-amino position of the spirocycle.
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
Purification and Characterization:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptidomimetic by LC-MS and/or MALDI-TOF mass spectrometry.
Part 4: Data Analysis and Expected Outcomes
The incorporation of the 7-amino-2-azaspiro[3.5]nonane scaffold is expected to confer significant advantages to the resulting peptidomimetic. The rigid structure can lead to a notable improvement in metabolic stability and binding affinity.
Table 1: Hypothetical Comparative Data of a Model Peptide
Property
Linear Peptide (Parent)
Spirocyclic Peptidomimetic
Rationale for Improvement
Binding Affinity (Kᵢ)
150 nM
15 nM
The pre-organized conformation reduces the entropic penalty upon binding, leading to a tighter interaction with the target receptor[2].
Proteolytic Stability (t½ in plasma)
< 5 min
> 120 min
The rigid, non-natural spirocyclic core is not recognized by proteases, preventing cleavage at or near the modification site[4].
Aqueous Solubility
Moderate
High
The increased sp³ character and disruption of backbone planarity can improve solvation and reduce aggregation[8].
Part 5: Troubleshooting and Expert Insights
Problem: Incomplete Coupling of the Spirocyclic Monomer.
Indication: Positive Kaiser test after the first coupling.
Solution: Always perform a double coupling for this sterically hindered residue. Consider using microwave-assisted SPPS, which can significantly enhance the kinetics of difficult couplings[10]. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester.
Problem: Side Reactions During Cleavage.
Indication: Unexpected masses in the final product analysis.
Solution: The use of scavengers like TIS is crucial, especially if the peptide contains tryptophan, methionine, or cysteine, to prevent side reactions with carbocations generated during deprotection.
Problem: Difficult Purification.
Indication: Poor peak shape or resolution during RP-HPLC.
Solution: Optimize the HPLC gradient and consider different solvent systems. The spirocyclic modification will alter the hydrophobicity of the peptide, likely requiring a different purification method than the parent linear peptide.
Conclusion
7-(Boc-amino)-2-azaspiro[3.5]nonane is a powerful building block for peptidomimetic drug discovery. Its incorporation introduces a rigid, three-dimensional constraint that can significantly enhance the pharmacological properties of a peptide, including receptor affinity, metabolic stability, and solubility. While its use requires a custom monomer synthesis and optimized coupling protocols, the potential benefits for developing next-generation peptide therapeutics are substantial. The detailed protocols and strategic insights provided in this guide are intended to equip researchers with the necessary tools to successfully leverage this promising scaffold in their drug discovery programs.
References
Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]
Coin, I., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin. ACS Combinatorial Science, 20(2), 83-88. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]
Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]
Hryshchyshyn, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
Hudecz, F., & Bánóczi, Z. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. International Journal of Molecular Sciences, 23(16), 9032. [Link]
Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. [Link]
Kang, Y. K. (2004). Impact of azaproline on Peptide conformation. Journal of Peptide Research, 64(6), 234-46. [Link]
Wang, L., et al. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Pharmacology & Pharmacy, 14, 129-142. [Link]
Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]
N-alkylation reactions of 7-(Boc-amino)-2-azaspiro[3.5]nonane
Application Note: N-Alkylation Strategies for 7-(Boc-amino)-2-azaspiro[3.5]nonane in Drug Discovery Strategic Rationale & Physicochemical Profiling The incorporation of spirocyclic aliphatic rings is a proven strategy in...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N-Alkylation Strategies for 7-(Boc-amino)-2-azaspiro[3.5]nonane in Drug Discovery
Strategic Rationale & Physicochemical Profiling
The incorporation of spirocyclic aliphatic rings is a proven strategy in modern medicinal chemistry to escape the "flatland" of traditional aromatic scaffolds. 7-(Boc-amino)-2-azaspiro[3.5]nonane is a highly versatile bifunctional building block. By increasing the fraction of sp³-hybridized carbons (Fsp³), this spirocycle significantly enhances the metabolic stability, aqueous solubility, and three-dimensional topological diversity of drug candidates[1]. The rigid spirocyclic framework limits the conformational space, which can enhance target binding affinity while maintaining excellent physicochemical profiles comparable to substituted piperazines[2].
Structurally, the molecule presents two distinct nitrogen centers:
Position 7 (Cyclohexane ring) : A primary amine protected by a tert-butoxycarbonyl (Boc) group.
Position 2 (Azetidine ring) : A free, sterically accessible secondary amine.
The objective of this application note is to provide validated, self-consistent protocols for the selective N-alkylation of the azetidine nitrogen while preserving the integrity of the acid-sensitive Boc protecting group.
Understanding the intrinsic reactivity of the azetidine ring is crucial for optimizing yields and preventing side reactions:
Nucleophilicity vs. Basicity : The nitrogen in the 4-membered azetidine ring is highly nucleophilic due to its unhindered nature. However, the ring strain increases the s-character of the nitrogen lone pair, making it slightly less basic than a standard piperidine. It readily participates in S_N2 reactions.
Protecting Group Orthogonality : The Boc group is entirely stable to the basic and reductive conditions required for N-alkylation. However, it is highly labile in the presence of strong acids. Therefore, all protocols must strictly avoid acidic workups (e.g., aqueous HCl washes) and utilize mild reagents.
Over-alkylation Prevention : Because the starting material is a secondary amine, alkylation yields a tertiary amine. The steric bulk of the resulting spirocyclic tertiary amine naturally prevents further quaternization (formation of quaternary ammonium salts), making direct S_N2 alkylation highly efficient.
Reaction Pathways & Decision Matrix
Decision tree for selecting the optimal N-derivatization method based on electrophile.
Standard Operating Procedures (SOPs)
Protocol A: Direct S_N2 Alkylation
This method is ideal for primary alkyl halides, benzyl halides, and activated electrophiles (e.g.,
α
-bromoacetonitrile)[1].
Step 1: Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M). Causality: MeCN is preferred for volatile or highly reactive halides, while DMF is utilized for less reactive electrophiles requiring temperatures above 80 °C.
Step 2: Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the HX byproduct without competing with the azetidine for the electrophile.
Step 3: Electrophile Addition : Cool the mixture to 0 °C. Add the alkyl halide (1.1 eq, 1.1 mmol) dropwise. Causality: Dropwise addition at 0 °C controls the exothermic S_N2 reaction and minimizes localized concentration spikes that could lead to impurity formation.
Step 4: Reaction : Remove the ice bath and stir at room temperature (for activated halides) or heat to 60–80 °C (for unactivated halides) for 4–12 hours. Monitor conversion via LC-MS.
Step 5: Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL). Causality: The LiCl wash is a highly effective, self-validating method for partitioning DMF into the aqueous phase, preventing solvent carryover during concentration.
Step 6: Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination
Reductive amination is the preferred method for coupling the spirocycle with aldehydes or ketones, offering exceptional functional group tolerance. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation due to its mildness, functional group tolerance, and avoidance of toxic byproducts associated with cyanoborohydrides[3].
Mechanistic pathway of the reductive amination process.
Step 1: Imine Formation : Dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq, 1.0 mmol) and the target aldehyde (1.05 eq, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M). Stir at room temperature for 1 hour. Causality: Pre-forming the iminium ion is a critical validation step. It ensures complete consumption of the aldehyde before the reducing agent is introduced, preventing the competitive reduction of the aldehyde to a primary alcohol.
Step 2: Reduction : Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in small portions over 5 minutes. Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the highly electrophilic iminium ion over the unreacted carbonyl group[3].
Step 3: Reaction : Stir the suspension at room temperature for 4–12 hours.
Step 4: Workup : Quench the reaction strictly with 1N aqueous NaOH or saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. Causality: This basic quench serves a dual purpose: it destroys unreacted hydride species safely and neutralizes the acetic acid byproduct, ensuring the Boc group remains intact.
Step 5: Isolation : Extract with Dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC or flash chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes and optimized parameters for various electrophile classes reacting with 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Reaction Type
Electrophile Class
Reagents & Solvents
Temp & Time
Expected Yield
Key Advantage / Note
Direct Alkylation
Primary Alkyl Bromide
DIPEA (2.5 eq), MeCN
60 °C, 12 h
75 - 90%
High atom economy; requires heating for unactivated chains.
Direct Alkylation
Activated Halide (e.g., 2-bromoacetonitrile)
DIPEA (2.5 eq), DMF
25 °C, 4 h
85 - 95%
Rapid reaction; ideal for installing functionalized linkers[1].
Reductive Amination
Aliphatic / Aryl Aldehyde
NaBH(OAc)₃ (1.5 eq), DCE
25 °C, 6 h
80 - 95%
Mild conditions; avoids over-alkylation and preserves Boc[3].
Reductive Amination
Ketone (Sterically Hindered)
NaBH(OAc)₃ (2.0 eq), AcOH (cat.), DCE
50 °C, 16 h
50 - 75%
Requires catalytic acetic acid to drive iminium formation.
References
[1] Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PMC
Source: nih.gov
URL: 1
[2] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles
Source: beilstein-journals.org
URL:2
[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry
Source: acs.org
URL: 3
Application Note: Scale-Up Synthesis Route for 7-(Boc-amino)-2-azaspirononane
Application Note: Scale-Up Synthesis Route for 7-(Boc-amino)-2-azaspiro[1]nonane Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 7-(Boc-amino)-2-azaspiro[1]nonane (Synonym:...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scale-Up Synthesis Route for 7-(Boc-amino)-2-azaspiro[1]nonane
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound: 7-(Boc-amino)-2-azaspiro[1]nonane (Synonym: tert-butyl (2-azaspiro[1]nonan-7-yl)carbamate)[2]
CAS Registry Number: 1434142-07-0
Executive Summary & Strategic Rationale
The "escape from flatland" paradigm in modern medicinal chemistry has driven a massive surge in the utilization of sp³-rich spirocyclic scaffolds[3]. Among these, the 2-azaspiro[1]nonane core has emerged as a highly valuable bioisostere for conformationally flexible cyclic amines (such as piperidines and piperazines), offering enhanced metabolic stability, improved aqueous solubility, and rigid three-dimensional vectors for pharmacophore presentation[4].
Synthesizing azetidine-containing spirocycles presents a significant thermodynamic challenge due to the high ring strain (~26 kcal/mol) of the four-membered ring[3]. This application note details a highly optimized, scalable, and self-validating 8-step synthetic protocol for 7-(Boc-amino)-2-azaspiro[1]nonane . The route leverages orthogonal protecting group strategies and highly efficient intramolecular cyclization dynamics to deliver the target compound in high overall yield.
Retrosynthetic Analysis & Route Design
The synthesis is divided into two logical phases:
Phase 1: Spirocyclic Core Construction. The azetidine ring is forged via a 4-exo-tet intramolecular cyclization of a mesylated amino-alcohol[5]. To prevent premature deprotection during subsequent acidic steps, the sensitive azetidine nitrogen is protected with a robust Benzyl (Bn) group rather than a Boc group.
Phase 2: Functionalization & Elaboration. The latent C7 ketone is unmasked and converted to the primary amine via reductive amination. Subsequent Boc-protection and global debenzylation yield the final target.
Figure 1. Eight-step synthetic workflow for 7-(Boc-amino)-2-azaspiro[1]nonane.
Mechanistic Insights & Causality
Orthogonal Protecting Group Strategy (Steps 3 & 5): A Boc group might seem like the most direct choice for protecting the azetidine nitrogen. However, the acetal hydrolysis required in Step 5 utilizes 2M HCl at reflux. A Boc group would be completely cleaved under these conditions. By utilizing a Benzyl (Bn) group, the azetidine remains fully protected during the harsh acidic unmasking of the ketone, allowing for orthogonal removal via hydrogenolysis at the very end of the sequence.
Driving the 4-exo-tet Cyclization (Step 4): Forming a 4-membered ring is entropically favorable but enthalpically highly unfavorable. To force this cyclization, the primary alcohol is converted into a highly reactive mesylate leaving group. Subsequently, treating the secondary amine with Sodium Hydride (NaH) in DMF generates a powerful, naked nitrogen nucleophile that rapidly displaces the mesylate, overcoming the ring strain barrier[5].
Chemoselective Reductions (Steps 2 & 3): In Step 2, LiAlH₄ is chosen over catalytic hydrogenation to reduce the nitrile. Hydrogenation often leads to secondary amine dimers (via intermediate imine condensation); LiAlH₄ ensures exhaustive, clean reduction to the primary amine. In Step 3, NaBH(OAc)₃ is utilized because it selectively reduces the transient iminium ion without reducing the benzaldehyde starting material.
Quantitative Data & Yield Summary
The protocol is designed as a self-validating system. In-Process Controls (IPC) are integrated into every step to ensure intermediate integrity before proceeding.
Dissolve the intermediate from Step 3 in DCM. Add Et₃N (2.0 eq) and cool to 0 °C.
Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 2 h. Wash with ice water, dry, and concentrate without heating to isolate the unstable mesylate.
Immediately dissolve the crude mesylate in anhydrous DMF. Cool to 0 °C.
Add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise. Allow to warm to room temperature and stir for 8 h.
Quench carefully with ice water. Extract extensively with MTBE. Wash the organic layer with water (3x) to remove DMF, dry, and concentrate.
Dissolve the ketone in MeOH. Add NH₄OAc (10.0 eq) and stir for 1 h at room temperature.
Add NaBH₃CN (2.0 eq) in one portion. Stir at room temperature for 16 h.
Concentrate the mixture to remove MeOH. Partition the residue between 1M NaOH and DCM. Extract the aqueous layer with DCM (2x), dry, and concentrate. (Note: Product is a mixture of cis/trans diastereomers).
Dissolve the primary amine in DCM. Add Et₃N (1.5 eq) and Boc₂O (1.1 eq).
Stir at room temperature for 4 h.
Wash with 0.5M citric acid, then brine. Dry and concentrate.
Optional: Purify via silica gel flash chromatography (Hexanes/EtOAc) to separate the cis and trans diastereomers if stereopurity is required for downstream applications.
Purge the reaction vessel with hydrogen gas. Stir vigorously under an H₂ atmosphere (50 psi) at room temperature for 12 h.
Filter the catalyst through a pad of Celite, washing thoroughly with MeOH.
Concentrate the filtrate under reduced pressure to afford the pure target compound as a white solid/viscous oil[2].
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Available at:[Link][3]
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Available at:[Link][4]
Bogen, S. L., et al. (2012). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4883-4886. Available at:[Link][5]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of Azaspiro[3.5]nonane Scaffolds in Kinase Inhibitor Design
Introduction: Escaping "Flatland" in Kinase Targeting
Historically, kinase inhibitor discovery has relied heavily on planar, aromatic heterocycles to target the highly conserved ATP-binding cleft. However, this "flatland" approach often results in off-target toxicity, poor aqueous solubility, and suboptimal metabolic stability. The strategic incorporation of spirocyclic scaffolds—specifically the azaspiro[3.5]nonane motif—represents a paradigm shift in modern medicinal chemistry[1].
By providing inherent three-dimensionality and precise exit vectors, the 7-azaspiro[3.5]nonane core acts as a highly effective structural linchpin. In the design of highly selective kinase inhibitors (such as those targeting Casein Kinase 2, CK2α), replacing flexible aliphatic linkers with a rigidified 7-azaspiro[3.5]nonane scaffold pre-organizes the molecule[2]. This rigidification minimizes the entropic penalty upon binding, successfully bridging the hinge-binding moiety and the allosteric pocket without sterically clashing with critical residues (e.g., Val116), thereby locking the kinase into an inactive conformation[2]. Furthermore, this scaffold has distinguished itself as a superior core for developing highly potent inhibitors across various enzyme classes, including fatty acid amide hydrolase (FAAH)[3].
Physicochemical Profiling
The fundamental physicochemical properties of a scaffold dictate its potential to become a viable clinical candidate. The 3D character of azaspiro[3.5]nonane disrupts flat crystal lattice packing, which significantly enhances aqueous solubility compared to traditional planar amines. Furthermore, its low topological polar surface area (TPSA) ensures excellent cell permeability[1].
Table 1: Computed Physicochemical Comparison of Prominent Azaspirocycles [1]
Property
7-Azaspiro[3.5]nonane
1-Azaspiro[4.4]nonane
Causality / Impact on Drug Design
Molecular Weight
125.21 g/mol
125.21 g/mol
Low MW allows ample room for the addition of hinge-binding and allosteric fragments without exceeding Lipinski limits.
Predicted pKa
10.5
11.2
High basicity ensures protonation at physiological pH, enhancing solubility and enabling key electrostatic interactions.
The[3.5] spiro-fusion disrupts planar stacking more effectively than the [4.4] system, yielding superior solubility.
TPSA
12 Ų
12 Ų
Low polar surface area strongly correlates with high passive membrane permeability and potential blood-brain barrier penetration.
Drug Discovery Workflow
Workflow for developing azaspiro[3.5]nonane-based kinase inhibitors.
Experimental Protocols
Protocol 1: Solid-Phase Organic Synthesis (SPOS) of Azaspiro[3.5]nonane Libraries
Rationale: Solid-phase synthesis provides an efficient platform for the rapid generation of compound libraries by simplifying purification and enabling parallel processing[4]. We utilize Wang resin because it allows for the cleavage of final products as carboxylic acids under mild acidic conditions. N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are selected as coupling reagents to prevent racemization and ensure high-yielding amide bond formation by generating a highly reactive OBt-ester intermediate[4].
Step-by-Step Methodology:
Resin Swelling: In a solid-phase synthesis vessel, swell Wang resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes at room temperature with gentle agitation[4]. Causality: Swelling expands the polymer matrix, maximizing the accessibility of internal reactive sites to the reagents.
Activation: In a separate flask, dissolve N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid (3.0 eq., 3.6 mmol) and HOBt (3.0 eq., 3.6 mmol) in N,N-dimethylformamide (DMF, 8 mL). Cool to 0°C in an ice bath. Add DIC (3.0 eq., 3.6 mmol) dropwise and stir for 15 minutes[4]. Causality: Pre-activation at 0°C minimizes unwanted side reactions, such as the formation of inactive N-acylureas.
Immobilization: Transfer the activated ester solution to the drained resin. Add N,N-diisopropylethylamine (DIPEA) (1.0 eq., 1.2 mmol) and agitate the mixture at room temperature for 12–16 hours[4].
Washing & Capping: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL)[4]. To block unreacted hydroxyl groups, treat the resin with acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 2 hours[4]. Causality: Capping prevents the formation of deletion sequences during subsequent diversification steps.
Boc Deprotection: Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL) for 30 minutes at room temperature[4]. Wash and neutralize with 10% DIPEA in DMF[4].
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Add 5 mL to the dry resin and agitate for 2 hours[4]. Causality: TIS acts as a carbocation scavenger, protecting the electron-rich spirocyclic core from re-alkylation during the highly acidic cleavage process.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
Rationale: DSF (Thermal Shift Assay) is employed as a self-validating primary screen to confirm that the synthesized azaspiro[3.5]nonane-linked compounds directly bind and stabilize the target kinase. An increase in melting temperature (ΔTm) directly correlates with the thermodynamic stability imparted by the inhibitor binding to the folded state of the kinase[2].
Step-by-Step Methodology:
Protein Preparation: Dilute the recombinant target kinase to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Causality: TCEP is utilized as the reducing agent instead of DTT because it maintains stability at high temperatures and does not interfere with the fluorescent dye.
Dye Addition: Add SYPRO Orange dye to the protein solution to achieve a final concentration of 5X. Causality: SYPRO Orange is an environmentally sensitive dye; its fluorescence is heavily quenched in an aqueous environment but increases dramatically when it binds to the hydrophobic core of the protein exposed during thermal unfolding.
Equilibration: Transfer 19 μL of the protein-dye mixture to a 96-well PCR plate. Add 1 μL of the azaspiro[3.5]nonane inhibitor (100 μM in DMSO) or a DMSO control. Incubate for 30 minutes at room temperature. Causality: Incubation is critical to allow the binding kinetics to reach thermodynamic equilibrium prior to thermal stress.
Thermal Melt Execution: Subject the plate to a continuous temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR system, capturing fluorescence at each degree.
Data Analysis: Plot the first derivative of the raw fluorescence emission curve (-dF/dT) to determine the Tm. A positive shift (ΔTm > 2.0°C) relative to the DMSO control validates robust target engagement.
Benchchem. "A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds."
Benchchem. "Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery."
PubMed. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds."
bioRxiv. "Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting."
Troubleshooting incomplete Boc cleavage in azaspiro[3.5]nonane derivatives
Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when working with com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when working with complex spirocycles. Azaspiro[3.5]nonane derivatives are highly valued as piperidine bioisosteres in modern drug discovery, but their unique three-dimensional architecture introduces significant steric bulk. This guide provides an in-depth, self-validating framework to troubleshoot and optimize incomplete tert-butyloxycarbonyl (Boc) cleavage in these sterically demanding systems.
Mechanistic Insight: The Causality of Incomplete Cleavage
The removal of a Boc group is fundamentally an acid-catalyzed kinetic process. It requires the protonation of the carbamate oxygen, followed by fragmentation to yield a tert-butyl cation, carbon dioxide, and the free amine 1[1]. In azaspiro[3.5]nonane derivatives, two primary factors disrupt this mechanism:
Steric Hindrance: The perpendicular arrangement of the azetidine and cyclohexane/piperidine rings creates a dense steric shield. This physical barrier impedes the approach of solvated acid protons to the carbamate moiety.
Local Buffering: If the azaspiro[3.5]nonane contains additional basic nitrogen atoms (e.g., a diazaspiro system), the initial equivalents of acid are consumed by protonating the basic amine. The resulting positively charged ammonium center electrostatically repels further hydronium ions, drastically reducing the local concentration of acid near the Boc group.
To overcome this, the reaction kinetics must be driven forward by increasing the acid concentration, optimizing the dielectric constant of the solvent, or employing phase-transfer/precipitation strategies.
Workflow of Boc deprotection in hindered azaspiro[3.5]nonanes and common failure pathways.
Troubleshooting FAQs
Q1: I am using standard 20% TFA in DCM at room temperature, but TLC shows over 50% unreacted starting material after 4 hours. How can I drive this to completion?Causality: The kinetic barrier for protonating a sterically hindered carbamate is exceptionally high. Furthermore, the reaction rate of Boc cleavage has a second-order dependence on acid concentration1[1]. 20% TFA is often insufficient for azaspiro systems.
Actionable Solution: Increase the acid concentration to 50% TFA in DCM, or switch to neat TFA. Alternatively, switch to 4M HCl in 1,4-dioxane. The HCl/dioxane system is highly effective for hindered substrates because the resulting amine hydrochloride salt often precipitates out of the non-polar dioxane, driving the reaction equilibrium forward via Le Chatelier's principle 2[2].
Q2: LC-MS shows my product mass is +56 Da higher than expected. What is this byproduct, and how do I prevent it?Causality: The +56 Da peak corresponds to a tert-butylation side reaction. During fragmentation, a highly reactive tert-butyl cation is generated. If it is not immediately quenched, it acts as an electrophile and alkylates nucleophilic sites on your azaspiro[3.5]nonane (such as newly freed amines, hydroxyls, or aromatic rings) 3[3].
Actionable Solution: Introduce carbocation scavengers into your cleavage cocktail. A mixture of Triisopropylsilane (TIS) and water (typically 2.5% v/v each) is highly effective. TIS acts as a bulky hydride donor to rapidly reduce the tert-butyl cation to isobutane, permanently removing the electrophilic threat3[3].
Q3: My azaspiro[3.5]nonane derivative contains an acid-sensitive ester that hydrolyzes in TFA or 4M HCl. Is there a milder alternative?Causality: Strong Brønsted acids (TFA, HCl) lack the selectivity to differentiate between a Boc carbamate and other acid-labile functional groups like tert-butyl esters or acetals.
Actionable Solution: Utilize the Oxalyl Chloride in Methanol method. This generates HCl in situ at a controlled, stoichiometric rate while the methanol acts as a solvent and reactant. This method provides a mild, selective deprotection of N-Boc groups without cleaving sensitive esters 4[4].
Protocol 1: Aggressive TFA Cleavage with Carbocation Scavengers
Use this protocol when steric hindrance is the primary cause of incomplete deprotection.
Dissolve the Boc-protected azaspiro[3.5]nonane (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Add Triisopropylsilane (TIS) (2.5% v/v) and deionized water (2.5% v/v) as carbocation scavengers.
Cool the mixture to 0 °C in an ice bath, then dropwise add Trifluoroacetic Acid (TFA) to achieve a final concentration of 50% v/v.
Stir for 30 minutes at 0 °C, then allow to warm to room temperature.
Validation Checkpoint: Monitor via TLC (stain with Ninhydrin). The reaction is complete when the starting material spot disappears and a new, bright purple spot (indicating a primary/secondary amine) appears near the baseline.
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
Protocol 2: Precipitation-Driven Cleavage using 4M HCl in Dioxane
Use this protocol to leverage Le Chatelier's principle and isolate highly pure hydrochloride salts.
Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane.
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
Stir the mixture at room temperature for 1-2 hours.
Validation Checkpoint: Observe the reaction flask. The successful formation of the deprotected amine hydrochloride salt often results in a visible white precipitate, driving the reaction forward and confirming cleavage.
Filter the precipitate and wash thoroughly with cold diethyl ether to yield the pure amine hydrochloride salt.
Protocol 3: Mild Selective Deprotection using Oxalyl Chloride
Use this protocol when the molecule contains acid-sensitive functional groups.
Dissolve the acid-sensitive Boc-azaspiro[3.5]nonane in anhydrous Methanol (MeOH) to a concentration of 0.1 M.
Add Oxalyl Chloride (3.0 equivalents) dropwise at room temperature.
Stir the reaction for 1-4 hours.
Validation Checkpoint: Monitor by LC-MS. The controlled in-situ generation of HCl will selectively cleave the Boc group without hydrolyzing sensitive ester/acetal functionalities. The mass spectrum should show the desired product mass without any -18 Da (water loss) or ester cleavage peaks.
Remove the solvent in vacuo and proceed with standard purification.
References
Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Author: BenchChem Technical Support Team. Date: April 2026
Target Analyte: 7-(Boc-amino)-2-azaspiro[3.5]nonane
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecular Profile & Mechanistic Challenges
Purifying 7-(Boc-amino)-2-azaspiro[3.5]nonane presents a "perfect storm" of chromatographic challenges due to its structural duality. As a Senior Application Scientist, understanding the causality behind these structural interactions is critical before selecting a purification method.
High Basicity (Azetidine Core): The secondary amine at position 2 of the spirocyclic core is highly basic. On unmodified normal-phase silica gel, this amine interacts strongly with acidic silanol groups (Si-OH), leading to severe peak tailing, poor resolution, and irreversible column adsorption[1].
Acid Sensitivity (Boc Group): The primary amine at position 7 is protected by a tert-butyloxycarbonyl (Boc) group. While the molecule requires basic modifiers for normal-phase elution, reverse-phase (RP) methods often rely on acidic modifiers. Prolonged exposure to concentrated acids (like Trifluoroacetic Acid, TFA) during fraction concentration will cause premature cleavage of the Boc group[2].
Lack of Chromophore: The aliphatic spirocyclic skeleton lacks conjugated
π
-systems. Consequently, it is virtually invisible to standard UV detection (254 nm / 280 nm). Alternative universal detection methods are mandatory[3].
Detection Strategies & Method Selection
Because standard UV detection is ineffective for this molecule, selecting the correct detection modality is the first step in building a self-validating purification protocol.
Quantitative Comparison of Detection Methods
Detection Method
Suitability
Mechanistic Advantage
Disadvantages / Limitations
UV (254 nm)
Poor
Standard on most equipment.
Molecule lacks a chromophore; analyte will elute undetected.
UV (210 nm)
Marginal
Can weakly detect the Boc carbonyl.
High background noise from absorbing solvents (e.g., EtOAc)[4].
Protocol A: Normal Phase Flash Chromatography (Silica Gel)
Causality: To prevent the basic azetidine nitrogen from binding to acidic silanols, the mobile phase must be basified to competitively block these active sites[1].
Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to the polar modifier (MeOH)[1].
Column Equilibration: Flush the bare silica column with 3–5 column volumes (CV) of the basified starting solvent (e.g., 95:5 DCM:MeOH with 1% TEA) to fully deactivate the silica silanols prior to loading.
Sample Loading: Dissolve the crude 7-(Boc-amino)-2-azaspiro[3.5]nonane in a minimum volume of DCM. If the crude is insoluble, dry-load onto Celite. Do not dry-load onto bare silica, as the extended contact time pre-elution can degrade the sample.
Elution: Run a gradient from 0% to 15% MeOH in DCM, maintaining a constant 1% TEA concentration throughout the run.
Detection: Route a split flow to an Evaporative Light-Scattering Detector (ELSD). Set the drift tube temperature to 35–40 °C to evaporate the DCM/MeOH without volatilizing the target compound[3].
Concentration: Pool ELSD-triggered fractions. Evaporate under reduced pressure at a water bath temperature of < 35 °C. Co-evaporate with toluene to azeotropically remove residual TEA.
Protocol B: Reverse Phase Preparative HPLC (C18)
Causality: Reverse phase avoids silanol tailing, but standard 0.1% TFA can cleave the Boc group during post-run concentration. We substitute TFA with milder Formic Acid or a neutral buffer[2].
Solvent Preparation:
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for maximum Boc stability).
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Sample Loading: Dissolve the sample in ACN/Water (1:1). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Elution: Run a gradient of 5% to 60% B over 20 minutes. The spirocyclic core is moderately lipophilic and will elute in the mid-gradient range.
Detection: Use MS-directed fractionation targeting m/z 241.1[M+H]⁺.
Recovery (Critical Step): Immediately lyophilize (freeze-dry) the collected fractions. Do not use a rotary evaporator with heat, as concentrating the acidic modifier will rapidly cleave the Boc group[2].
Workflows & Troubleshooting Logic
Purification workflow for 7-(Boc-amino)-2-azaspiro[3.5]nonane based on impurity polarity.
Troubleshooting Guides & FAQs
Q1: I lost my Boc group during reverse-phase HPLC purification. How do I prevent this?A1: This is a classic issue caused by the concentration of acidic modifiers. When fractions containing 0.1% TFA are concentrated on a rotary evaporator, water and acetonitrile evaporate faster than TFA. This concentrates the acid, causing a drastic drop in local pH, which rapidly cleaves the acid-sensitive Boc protecting group[2].
Solution: Switch your modifier to 0.1% Formic Acid or a neutral buffer like 10 mM Ammonium Acetate. Furthermore, bypass rotary evaporation entirely and immediately lyophilize (freeze-dry) your pooled fractions to keep the sample cold and drive off the acid safely[2].
Q2: My ELSD signal is noisy and drifting during the gradient. What is wrong?A2: ELSD noise increases significantly when less volatile solvents or modifiers (like water or buffers) are introduced during a gradient, provided the drift tube temperature remains constant[5].
Solution: Ensure your ELSD temperature is optimized for your least volatile solvent. For aqueous reverse-phase gradients, you may need a higher drift tube temperature (e.g., 50–60 °C). For normal phase (DCM/MeOH), lower it to 35 °C to prevent volatilizing the analyte. Also, ensure your nitrogen gas supply is pure and at a stable pressure (typically 1.5–2.0 bar).
Q3: Why is my compound severely tailing on normal phase silica, even with 1% TEA?A3: The secondary amine in the spiro[3.5]nonane system is sterically hindered but highly basic. Sometimes 1% TEA is insufficient to mask all active silanols if the column was not properly pre-equilibrated[1].
Solution: Pre-flush the column with at least 5 CV of your TEA-containing mobile phase before loading the sample. If tailing persists, switch to an amine-functionalized silica column (e.g., KP-NH) which inherently lacks acidic silanols, allowing you to run the purification without any basic modifiers in the mobile phase.
Q4: Can I use UV detection at 210 nm instead of ELSD?A4: While the Boc carbonyl and the amine lone pairs have weak absorbance at 210 nm, relying on this is dangerous. Many common chromatography solvents (like ethyl acetate, acetone, and even methanol to some extent) absorb strongly at 210 nm, masking your product peak[4]. If you must use UV, you are restricted to UV-transparent solvents like Acetonitrile and Water, making it viable only for reverse-phase, not normal-phase.
Troubleshooting logic for resolving peak tailing and sample loss during chromatography.
References
ResearchGate . "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". [Link]
LCGC International . "Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry".[Link]
Technical Support Center: Troubleshooting 7-(Boc-amino)-2-azaspiro[3.5]nonane Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique synthetic challenges associated with 7-(Boc-amino)-2-azaspiro[3.5]nonane .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique synthetic challenges associated with 7-(Boc-amino)-2-azaspiro[3.5]nonane .
This spirocyclic scaffold is highly valued in drug discovery for introducing rigid conformational constraints. However, functionalizing the secondary azetidine amine (position 2) via amide coupling is notoriously difficult. The steric bulk of the spiro[3.5]nonane core significantly retards nucleophilic attack, while the inherent ring strain of the azetidine and the acid-lability of the Boc group at position 7 create competing side-reaction pathways. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yielding, side-reaction-free couplings.
Mechanistic Troubleshooting Pathways
To understand why side reactions occur, we must first visualize the competing kinetic pathways during the activation and coupling phases.
Mechanistic pathways of 7-(Boc-amino)-2-azaspiro[3.5]nonane amide coupling and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing azetidine ring-opening byproducts instead of my desired amide?Causality & Solution: Azetidines possess significant ring strain (~26 kcal/mol), making them highly susceptible to 1[1]. When using standard coupling additives like HOBt (pKa ~4.6) without a sufficient excess of base, the local acidic environment protonates the azetidine nitrogen. This protonation weakens the C-N bond, leading to cleavage and the formation of a carbocation intermediate, which is rapidly trapped by nucleophiles (such as the coupling additive or solvent) to form 2[2].
Actionable Fix: Maintain strictly basic conditions by using at least 3.0 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid heating the reaction, as 3[3].
Q2: My LC-MS shows a mass corresponding to a dimer or "over-coupled" product. How is the Boc group failing?Causality & Solution: The Boc protecting group is generally stable to weak acids, but prolonged exposure to acidic coupling environments—combined with the extremely slow coupling kinetics of the sterically hindered spiro[3.5]nonane system—can lead to partial Boc cleavage. Once the primary amine at position 7 is exposed, it reacts much faster than the hindered secondary azetidine amine, leading to over-coupling or dimerization.
Actionable Fix: Pre-activate the carboxylic acid completely before introducing the spirocycle. Switch from slow carbodiimide-based reagents (EDC/HOBt) to4[4], which drive the reaction to completion before Boc degradation can occur.
Q3: I am coupling a chiral carboxylic acid, but I'm getting a mixture of diastereomers. How do I prevent epimerization?Causality & Solution: The spirocyclic core adjacent to the azetidine nitrogen creates immense steric hindrance, slowing down the nucleophilic attack of the amine onto the activated ester. The longer the activated ester lingers in solution, the higher the probability of oxazolone formation, which is the primary mechanism for epimerization in amide coupling.
Actionable Fix: Utilize Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) with DIC, or use HATU. Oxyma has a pKa similar to HOBt but provides 5[5], effectively outcompeting the oxazolone formation pathway.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the expected outcomes when coupling 7-(Boc-amino)-2-azaspiro[3.5]nonane with a standard sterically hindered chiral carboxylic acid under various conditions.
To guarantee success and prevent side reactions, utilize this self-validating protocol. Each step includes a diagnostic checkpoint to ensure the reaction is proceeding correctly before advancing.
Materials Required:
Carboxylic Acid (1.2 eq)
7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq)
HATU (1.3 eq)
DIPEA (3.0 eq)
Anhydrous DMF (0.2 M relative to amine)
Step 1: Pre-Activation of the Carboxylic Acid
Dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) dropwise at room temperature. The solution will typically turn a pale yellow.
Stir for 10 minutes to allow the formation of the active OAt ester.
Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. You must observe the complete consumption of the carboxylic acid mass and the appearance of the activated ester intermediate (or the corresponding methyl ester if quenched in MeOH) before proceeding.
Step 2: Amine Addition & pH Control
Add 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq) in a single portion.
Validation Checkpoint 2: Spot a micro-drop of the reaction mixture onto moistened universal indicator paper. The pH must read ≥ 8. If it is lower, the risk of azetidine ring-opening increases exponentially. Add additional DIPEA in 0.5 eq increments until pH ≥ 8 is achieved.
Step 3: Reaction Monitoring
Stir the reaction at 25 °C. Do not heat.
Validation Checkpoint 3: At the 2-hour mark, check via LC-MS. Look for the target mass
[M+H]+
. Crucially, scan for
[M−Boc+H]+
(target mass minus 100 Da). If the de-Boc mass is present, your environment is too acidic or the reaction is taking too long due to extreme steric hindrance.
Step 4: Quench and Workup
Once the amine is consumed (typically 2-4 hours), quench the reaction by diluting it with Ethyl Acetate (10 volumes).
Wash the organic layer with 5% aqueous LiCl solution (3 x 5 volumes) to completely partition the DMF into the aqueous layer.
Wash with saturated aqueous
NaHCO3
(2 x 5 volumes) to remove any residual acidic byproducts that could slowly degrade the azetidine during storage.
Wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Validation Checkpoint 4: TLC of the crude mixture should show a single major spot. The absence of baseline streaking confirms that ring-opened polymeric/dimeric byproducts were successfully avoided.
References
Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. 3[3]
A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC - NIH. 5[5]
Resolving solubility issues with 7-(Boc-amino)-2-azaspiro[3.5]nonane in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate heavily protected spirocyclic scaffolds for biological assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate heavily protected spirocyclic scaffolds for biological assays.
The compound 7-(Boc-amino)-2-azaspiro[3.5]nonane presents a unique physicochemical challenge. While the spirocyclic core offers excellent metabolic stability and membrane permeability, it possesses a very low topological polar surface area (TPSA)[1]. When you combine this lipophilic core with a bulky, highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group, the aqueous solvation energy barrier becomes massive[].
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you successfully solubilize this compound in aqueous media.
Diagnostic Solubilization Workflow
Workflow for resolving aqueous solubility issues of 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Frequently Asked Questions (FAQs)
Q: Why does 7-(Boc-amino)-2-azaspiro[3.5]nonane precipitate instantly when spiked into my PBS (pH 7.4) buffer?A: The precipitation is driven by thermodynamic incompatibility. The Boc group at the 7-position is highly hydrophobic and actively disrupts the hydrogen-bonding network of water[]. While the secondary amine at the 2-position (the azetidine ring) is basic, spirocyclic amines often exhibit shifted pKa values[3]. At a physiological pH of 7.4, a significant fraction of the azetidine may remain unprotonated. Without the highly polar cationic charge to offset the greasy Boc-cyclohexyl moiety, hydrophobic exclusion forces dominate, causing the compound to crash out.
Q: Can I just heat the solution or use prolonged sonication to force it into solution?A: No. Heating or sonicating a purely aqueous suspension of this compound will only create a temporary, unstable supersaturated dispersion. Once the kinetic energy dissipates, the compound will rapidly undergo Ostwald ripening and precipitate. You must alter the thermodynamic equilibrium by either changing the ionization state (via pH adjustment) or lowering the solvation energy barrier (via co-solvents or cyclodextrins).
Q: If I need to perform a cell-based assay at pH 7.4, which cyclodextrin is optimal?A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin cavity is perfectly sized to encapsulate the bulky, hydrophobic tert-butyl group of the Boc moiety, displacing high-enthalpy water molecules from the CD cavity[4]. Furthermore, HP-β-CD itself has an exceptional aqueous solubility (>500 mg/mL) and minimal cellular toxicity, making it ideal for physiological and in vivo assays[4].
Self-Validating Experimental Protocols
Protocol 1: pH-Driven Ionization (Salt Formation)
Causality: Converting the free base into a hydrochloride or citrate salt maximizes the polarity of the azetidine nitrogen. This highly localized positive charge provides enough hydration energy to overcome the lipophilicity of the spirocyclic core and the Boc group.
Weighing: Weigh the desired amount of 7-(Boc-amino)-2-azaspiro[3.5]nonane powder into a clean glass vial.
Acidification: Add a stoichiometric excess (1.1x to 1.2x molar equivalents) of 0.1 M HCl or 0.1 M Citric Acid directly to the powder.
Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes.
Self-Validation Checkpoint: Visually inspect the vial against a dark background. The solution must transition from a cloudy white suspension to an optically clear liquid. If particulates remain, the concentration exceeds the salt's solubility limit—add more acidic vehicle.
Titration: Slowly back-titrate with your target assay buffer. Monitor closely for opalescence (cloudiness), which indicates you have crossed the pH threshold where the free base regenerates.
Protocol 2: HP-β-CD Inclusion Complexation
Causality: The hydrophobic Boc-cyclohexyl region enters the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Ionic interactions between the exposed amine and the surrounding aqueous media further stabilize the complex[5].
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target physiological buffer (e.g., PBS, pH 7.4).
Addition: Add the dry 7-(Boc-amino)-2-azaspiro[3.5]nonane powder directly to the HP-β-CD solution.
Equilibration: Stir continuously on a magnetic stir plate at room temperature for 12–24 hours. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic guest to completely displace the water molecules inside the CD cavity[4].
Self-Validation Checkpoint: Draw the solution into a syringe and filter it through a 0.22 µm PTFE syringe filter. A successful inclusion complex will pass through with zero resistance. If you feel backpressure, uncomplexed drug is precipitating and blocking the pores.
Quantitative Comparison of Solubilization Strategies
Solubilization Strategy
Primary Mechanism
Est. Max Concentration
Biocompatibility (In Vitro)
Ideal Application
Acidic Media (pH < 6.0)
Azetidine protonation
> 10.0 mM
Moderate (pH dependent)
Analytical chemistry, LC-MS
HP-β-CD (20% w/v)
Hydrophobic encapsulation
5.0 - 10.0 mM
High
Cell-based assays, pH 7.4 media
Co-Solvent (5% DMSO)
Dielectric constant reduction
1.0 - 2.0 mM
Low-Moderate (DMSO toxicity)
High-throughput biochemical assays
References
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic
Source: chemrxiv.org
URL:[Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends
Source: mdpi.com
URL:[Link]
β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors
Source: nih.gov
URL:[Link]
Stability of 7-(Boc-amino)-2-azaspiro[3.5]nonane under acidic conditions
Welcome to the Technical Support Center for spirocyclic building blocks. This guide is specifically designed for researchers and drug development professionals working with 7-(Boc-amino)-2-azaspiro[3.5]nonane .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic building blocks. This guide is specifically designed for researchers and drug development professionals working with 7-(Boc-amino)-2-azaspiro[3.5]nonane .
This bifunctional molecule features a highly basic, secondary amine embedded within a strained four-membered azetidine ring, alongside a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The inherent conflict between the acid-lability of the Boc group and the acid-catalyzed ring-strain vulnerabilities of the azetidine core requires precise chemical handling.
Below, you will find causality-driven FAQs, troubleshooting matrices, and self-validating protocols to ensure structural integrity during your synthetic workflows.
I. Frequently Asked Questions (FAQs)
Q1: Why did my Boc group prematurely cleave during a mildly acidic reductive amination?A: The Boc group is designed to be cleaved by strong acids (e.g., TFA, HCl) [1], but it is not infinitely stable to weak acids. Reductive aminations often utilize acetic acid (AcOH) to facilitate imine formation. If the reaction is heated or if the local pH drops below 3.0 for extended periods, the carbamate oxygen becomes protonated. This leads to the slow extrusion of a tert-butyl cation and subsequent decarboxylation [4]. For reactions at the azetidine nitrogen, maintain the pH between 4.5 and 5.5 using buffered systems (e.g., AcOH/NaOAc) to preserve the Boc group.
Q2: After standard Boc deprotection (TFA/DCM), my LC-MS shows a major side product with a +56 Da mass shift. What happened?A: You are observing tert-butylation of the azetidine nitrogen. During acidic Boc cleavage, the protecting group fragments into carbon dioxide and a highly electrophilic tert-butyl cation [1]. Because the secondary amine in the azetidine ring is a strong nucleophile, it can trap this cation before it eliminates to form isobutylene gas [5]. This results in an N-tert-butylated side product (+56 Da). This is prevented by adding carbocation scavengers (like triisopropylsilane or water) to the deprotection cocktail.
Q3: I treated the compound with 4M HCl in dioxane at elevated temperatures, and I now see a +36 Da mass shift. Is the molecule degrading?A: Yes. You have triggered an acid-mediated ring-opening decomposition . Azetidines possess significant ring strain (~26 kcal/mol). Under strongly acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This highly activated, strained intermediate is susceptible to an S_N2-type nucleophilic attack [2]. In your case, the chloride ion from the HCl attacked the spirocyclic core, relieving the ring strain but permanently opening the azetidine ring to form an acyclic chloro-amine (+36 Da) [3].
II. Mechanistic Visualizations
To troubleshoot effectively, you must understand the competing pathways occurring in your reaction flask.
Mechanism of acid-catalyzed Boc deprotection and competing tert-butylation.
Acid-mediated SN2 ring-opening decomposition of the azetidine core.
III. Stability Matrix & Quantitative Data
Use this table to predict the behavior of 7-(Boc-amino)-2-azaspiro[3.5]nonane under various common synthetic conditions.
Reagent / Condition
pH Range
Boc Group Status
Azetidine Ring Status
Primary Risk Factor
10% AcOH in MeOH (25°C, 2h)
3.5 - 4.5
Stable (>95% intact)
Stable
None (Safe for reductive amination).
20% TFA in DCM (25°C, 1h)
< 1.0
Cleaved (Intended)
Stable
tert-butylation of the azetidine nitrogen.
4M HCl in Dioxane (25°C, 2h)
< 0.5
Cleaved (Intended)
Moderate Risk
Nucleophilic ring-opening by Cl⁻ ions.
4M HCl in Dioxane (60°C, 4h)
< 0.5
Cleaved
Degraded (>50% open)
Thermal acceleration of S_N2 ring opening.
Lewis Acids (e.g., BF3·OEt2)
N/A
Slow Cleavage
High Risk
Lewis acid coordination drives rapid ring opening.
IV. Optimized Experimental Protocol: Controlled Boc Deprotection
To successfully deprotect the primary amine while preserving the azetidine ring and avoiding tert-butylation, you must use a scavenger-rich, non-nucleophilic acid system.
Objective: Synthesis of 7-amino-2-azaspiro[3.5]nonane (TFA salt) from 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Materials:
7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq)
Trifluoroacetic Acid (TFA) - Use fresh, anhydrous.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (4.0 mL).
Scavenger Addition: Add TIPS (0.25 mL, ~5% v/v) and H₂O (0.25 mL, ~5% v/v) to the stirring solution. Causality: TIPS is a bulky hydride donor that rapidly reduces the tert-butyl cation to isobutane gas, preventing it from alkylating the azetidine nitrogen [5].
Acidification: Cool the mixture to 0°C using an ice bath. Slowly add TFA (4.0 mL) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic protonation of the azetidine nitrogen, preventing thermal spikes that could trigger ring-opening.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 1.5 hours. Do not seal the vessel completely; allow CO₂ gas to vent [4].
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of the product mass [M+H]⁺ = 141.1.
Workup (Self-Validating Step): Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30°C). To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 5 mL) [1].
Validation: If the resulting residue is a viscous oil/solid that dissolves cleanly in methanol without leaving a white polymeric residue, the isobutylene has been successfully vented and the salt is pure.
Storage: Store the resulting bis-TFA salt at -20°C under an inert atmosphere.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur.
URL:[Link]
Amine Protection and Deprotection - Master Organic Chemistry.
URL:[Link]
Optimization
Minimizing steric hindrance effects in azaspiro[3.5]nonane cross-couplings
A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support center for synthetic chemists working with the increasingly important azaspiro[3.5]nonane scaffold. As a three-dimens...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for synthetic chemists working with the increasingly important azaspiro[3.5]nonane scaffold. As a three-dimensional, rigid structure, this motif offers significant advantages in drug discovery for escaping the "flatland" of traditional aromatic systems.[1] However, its inherent bulk presents unique steric challenges in common cross-coupling reactions.
This guide is structured to provide direct, actionable solutions to problems encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios for Suzuki-Miyaura and Buchwald-Hartwig reactions, providing not just protocols, but the mechanistic reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions on the azaspiro[3.5]nonane core so challenging?
A1: The primary challenge is steric hindrance. The spirocyclic nature of the azaspiro[3.5]nonane scaffold creates a rigid, three-dimensional architecture. When this core is further substituted, particularly at positions adjacent to the reactive site (e.g., the nitrogen atom or a C-X bond on the piperidine ring), the steric bulk significantly impedes key steps in the palladium catalytic cycle.[2] Specifically, oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the product are often kinetically slow for sterically demanding substrates.[3][4]
Q2: My primary amine protecting group seems to be influencing the reaction outcome. How is this possible?
A2: Protecting groups are not passive bystanders in a reaction; they exert significant steric and electronic influence.[5][6] A bulky protecting group like Boc (tert-butyloxycarbonyl) on the azaspiro[3.5]nonane nitrogen can sterically shield the adjacent positions, hindering the approach of the palladium catalyst. Conversely, the choice of protecting group can sometimes be used strategically. For instance, switching from a trigonal planar carbamate (like Boc) to a more sterically demanding trigonal pyramidal sulfonamide can alter the local steric environment, which has been shown to improve stereoselectivity in certain reactions.[7] The key is to select a group that provides necessary protection without crippling the reactivity of your substrate.[8]
Q3: I'm observing significant amounts of a dehalogenated byproduct instead of my desired coupled product. What's happening?
A3: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides and highly active catalyst systems.[9] It often occurs via a competing hydrodehalogenation pathway. Another major cause is β-hydride elimination from an alkyl-palladium intermediate, which is a particular risk in aryl-alkyl couplings.[3] To minimize this, ensure your solvents and reagents are scrupulously dry and consider using a less reactive base or a ligand system specifically designed to disfavor this pathway.[2][10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[11] When coupling a bulky aryl boronic acid with a functionalized azaspiro[3.5]nonane halide (or vice-versa), low yield is a common problem.
Scenario 1: Low to No Conversion
You are attempting to couple a di-ortho-substituted aryl boronic acid with N-Boc-7-bromo-azaspiro[3.5]nonane. After 24 hours at 100 °C, LC-MS analysis shows mostly unreacted starting material.
Troubleshooting Workflow: Low Conversion in Suzuki Coupling
Caption: Troubleshooting flowchart for low conversion in Suzuki couplings.
Core Issue & Solution: The Catalyst System
The fundamental problem in sterically demanding couplings is that the active catalyst cannot easily access the reaction site. Standard ligands like PPh₃ are often inadequate. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][12]
Why it works: Bulky ligands like those from the Buchwald (e.g., SPhos, XPhos) or AntPhos families promote the formation of a monoligated, highly reactive 14-electron Pd(0) species.[3][13] This less-coordinated palladium center is sterically less demanding and more readily undergoes oxidative addition with the hindered aryl halide. The electron-rich nature of these ligands also accelerates the rate-limiting reductive elimination step.[13]
Recommended Ligand and Base Combinations
Ligand
Recommended Base
Solvent
Key Advantage
SPhos / XPhos
K₃PO₄, Cs₂CO₃
Dioxane, Toluene
Excellent for a broad range of hindered substrates.[2][9]
AntPhos
K₃PO₄
Toluene
Specifically designed to overcome β-hydride elimination and reduction pathways in sterically demanding couplings.[3]
RuPhos
K₂CO₃, K₃PO₄
Dioxane
Effective for coupling with electron-rich aryl chlorides.[9]
Acenaphthoimidazolylidene (NHC)
t-BuOK
Dioxane
Robust catalyst system showing high efficiency for di-, tri-, and even tetra-ortho-substituted biaryls.[12]
General Protocol: Suzuki Coupling of a Hindered Azaspiro[3.5]nonane
Reaction Setup: In an oven-dried vial under an inert atmosphere (Argon or Nitrogen), combine the azaspiro[3.5]nonane halide (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this solid mixture to the reaction vial.
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 0.2 M concentration) via syringe.
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC.
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[13][14] However, coupling a secondary amine like the azaspiro[3.5]nonane core with a hindered aryl halide can be challenging, often leading to low yields or catalyst deactivation.
Scenario 2: Reaction Stalls at ~50% Conversion
You are reacting N-H-7-azaspiro[3.5]nonane with a sterically hindered aryl chloride. The reaction proceeds initially but stalls, leaving a significant amount of starting material even after prolonged heating.
Caption: Troubleshooting flowchart for stalled Buchwald-Hartwig reactions.
Core Issue & Solution: Ligand and Base Synergy
For hindered secondary amines like azaspiro[3.5]nonane, especially with challenging aryl chlorides, the catalyst system must be highly active. The stalling suggests catalyst deactivation or an insufficiently fast catalytic cycle.
Why it works: Sterically demanding dialkylbiaryl phosphine ligands are crucial.[15][16] Ligands like BrettPhos and RuPhos are designed to promote a monoligated palladium species, which dramatically accelerates both the oxidative addition and the reductive elimination steps.[13][17] Pairing these ligands with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical. The strong base is required to deprotonate the amine and form the palladium-amido complex, a key intermediate in the catalytic cycle.[10]
Recommended Catalyst Systems for Hindered Aminations
Ligand
Palladium Source
Base
Key Advantage
BrettPhos
BrettPhos Pd G3
NaOt-Bu, LHMDS
Excellent for selective monoarylation of primary amines and effective for many secondary amines.[10][18]
RuPhos
RuPhos Pd G3
NaOt-Bu, K₃PO₄
Highly efficient for the arylation of secondary amines.[18]
tBuXPhos
tBuXPhos Pd G3
LHMDS
Effective for coupling with challenging heterocyclic substrates.[9]
CyJohnPhos
Pd(OAc)₂
K₂CO₃
Provides significant steric bulk, enabling reactions with electron-deficient aryl chlorides.[17]
General Protocol: Buchwald-Hartwig Amination of Azaspiro[3.5]nonane
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), azaspiro[3.5]nonane (1.2 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial.
Catalyst Addition: Add the appropriate Buchwald G3 precatalyst (e.g., RuPhos Pd G3, 1-2 mol%). Using a precatalyst ensures efficient and reproducible generation of the active Pd(0) species.[10]
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.5 M).
Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C). Monitor progress by LC-MS.
Work-up: Cool the reaction, dilute with a suitable organic solvent, and quench by adding water carefully. Separate the layers, extract the aqueous layer, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.
BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
Organic & Biomolecular Chemistry. (n.d.).
BenchChem. (2025).
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
PMC. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
Nguyen, T. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.
Journal of the American Chemical Society. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones.
Organic Letters. (2016).
PMC. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides.
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
Journal of the American Chemical Society. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka–Heck/C(sp3 or sp2)
PMC. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
Enamine. (n.d.).
BenchChem. (2025).
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Cross-Coupling Reactions Guide. (n.d.).
BenchChem. (2025).
Wikipedia. (n.d.).
ACS Publications. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions.
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
Chemistry LibreTexts. (2023).
Scite.ai. (n.d.). An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions.
Organic Chemistry Portal. (n.d.).
University of Bath. (n.d.). Protecting Groups in Synthetic Organic Chemistry.
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts for 7-(Boc-amino)-2-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals Abstract Structural Deconstruction and Expected NMR Signatures The target molecule, 7-(Boc-amino)-2-azaspiro[3.5]nonane, can be dissected into key structura...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structural Deconstruction and Expected NMR Signatures
The target molecule, 7-(Boc-amino)-2-azaspiro[3.5]nonane, can be dissected into key structural fragments, each contributing distinct features to the overall NMR spectrum. Understanding these contributions is essential for accurate spectral assignment.
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group introduces two characteristic signals: a sharp singlet in the ¹H NMR spectrum around 1.44 ppm integrating to nine protons, and two signals in the ¹³C NMR spectrum corresponding to the quaternary carbon (~79 ppm) and the methyl carbons (~28 ppm).[3][4]
The Cyclohexane Ring: The six-membered ring will exhibit complex multiplets in the ¹H NMR spectrum due to extensive spin-spin coupling between axial and equatorial protons. The proton on the carbon bearing the nitrogen (C7-H) is expected to be a key diagnostic signal, shifted downfield.
The Azetidine Ring: The four-membered azetidine ring contains protons adjacent to the nitrogen atom, which are expected to appear at a distinct chemical shift compared to the cyclohexane protons.
The Spirocyclic Carbon (C5): This quaternary carbon is a unique feature and will appear as a singlet in the ¹³C NMR spectrum, typically in the 30-40 ppm range, though its exact position will be influenced by ring strain and substitution.
Comparative Analysis with Structural Analogs
To build a reliable prediction of the NMR spectrum, we will compare data from two key classes of analogs: N-Boc protected cyclohexylamines and other azaspirocycles.
Analog Study: N-Boc-4-aminocyclohexanone
While not a perfect match, N-Boc-4-aminocyclohexanone provides invaluable insight into the chemical shifts of a Boc-protected amino group on a cyclohexane ring.[5][6][7][8][9] This compound is a useful proxy for the cyclohexane portion of our target molecule.
Assignment
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
C(C H₃)₃
1.44 (s, 9H)
~28.7
C (CH₃)₃
-
~79.3
CH -N
3.51 (m, 1H)
~46.4
NH
4.46 (m, 1H)
-
Ring CH₂
1.47-1.94 (m)
~30.0 - 38.0
Data synthesized from available sources for N-Boc-protected aminocyclohexane derivatives.[3][5]
From this data, we can infer that the C7-H proton in our target molecule will likely appear as a multiplet around 3.5 ppm. The large singlet for the tert-butyl group at 1.44 ppm is a highly reliable diagnostic peak.[5]
Analog Study: Azaspiro[3.5]nonane Derivatives
Data from derivatives of the core 2-azaspiro[3.5]nonane skeleton helps to assign the signals from the azetidine and the spiro-carbon. While a complete dataset for the parent compound is scarce[10][11][12], data from related structures like 2-azaspiro[3.3]heptane provides useful reference points for the azetidine ring protons.[13]
For tert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, the azetidine ring protons appear as a multiplet between 3.64 and 4.01 ppm.[14] We can expect the protons on C1 and C3 of our target molecule to reside in a similar, albeit slightly different, region due to the change from a cyclobutane to a cyclohexane ring.
Predicted ¹H and ¹³C NMR Spectra for 7-(Boc-amino)-2-azaspiro[3.5]nonane
By combining the insights from the structural analogs, we can construct a predicted NMR data set for the target molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment (Protons on Carbon)
Predicted Shift (δ, ppm)
Multiplicity
Notes
C1, C3 (Azetidine CH₂)
~3.0 - 3.6
m
Complex multiplet, adjacent to nitrogen.
C4, C6 (Cyclohexane CH₂)
~1.5 - 1.9
m
Overlapping multiplets from axial and equatorial protons.
C7 (CH-N)
~3.5 - 3.8
br m
Broad multiplet due to coupling with adjacent CH₂ and NH protons.
C8, C9 (Cyclohexane CH₂)
~1.3 - 1.8
m
Overlapping multiplets.
NH
~4.5
br s
Broad singlet, chemical shift is solvent-dependent.
To validate these predictions and acquire high-quality data, a standardized protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Workflow for NMR Sample Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the solid 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is generally a good starting point for this type of compound.[15] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Acquisition:
Use an NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[14][16]
Insert the sample, and perform standard instrument calibration procedures: locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to achieve high homogeneity.
For ¹H NMR: Acquire a spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[5] Typically, 16 to 32 scans are sufficient.
For ¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
For Unambiguous Assignment: If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively link protons and their attached carbons.[16]
Data Processing:
Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
Integrate the ¹H signals and analyze the multiplicities (singlet, doublet, multiplet, etc.) and coupling constants.
Causality and Interpretation Insights
Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, it often appears as a broader signal. In a hydrogen-bond accepting solvent like DMSO-d₆, it will typically shift downfield and may show sharper coupling.[15]
Conformational Rigidity: The spirocyclic nature of the molecule restricts conformational flexibility.[13] This can lead to non-equivalent axial and equatorial protons on the cyclohexane ring having very different chemical shifts and distinct coupling constants, resulting in complex, higher-order multiplets.
Boc Group Rotamers: The amide bond within the Boc group can exhibit slow rotation on the NMR timescale, sometimes leading to broadening of adjacent proton signals, particularly the C7-H.
Conclusion
While a definitive, published spectrum for 7-(Boc-amino)-2-azaspiro[3.5]nonane remains elusive, a robust and scientifically-grounded prediction of its ¹H and ¹³C NMR spectra can be formulated through a comparative analysis of structurally related compounds. This guide provides researchers with the expected chemical shift ranges, a detailed experimental protocol for high-quality data acquisition, and key interpretative insights. By leveraging the data from N-Boc-aminocyclohexanes and other azaspirocycles, scientists can confidently identify and characterize this valuable spirocyclic building block in their synthetic and drug development endeavors.
References
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry. Available at: [Link]
Supporting Information. Wiley-VCH. Available at: [Link]
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
179321-49-4 | 4-N-Boc-アミノシクロヘキサノン. Capot Chemical. Available at: [Link]
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
Supporting Information for: A mild and efficient method for the synthesis of carbamates from alcohols or amines. Beilstein Archives. Available at: [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC - NIH. Available at: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
An improved synthesis of 2-oxa-7-azaspiro[3][17]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]
Mass spectrometry (LC-MS) fragmentation pattern of 7-(Boc-amino)-2-azaspiro[3.5]nonane
Escaping Flatland: An LC-MS/MS Performance Guide to Spirocyclic Building Blocks In modern drug discovery, escaping "flatland" by incorporating spirocyclic building blocks has become a proven strategy to improve physicoch...
Author: BenchChem Technical Support Team. Date: April 2026
Escaping Flatland: An LC-MS/MS Performance Guide to Spirocyclic Building Blocks
In modern drug discovery, escaping "flatland" by incorporating spirocyclic building blocks has become a proven strategy to improve physicochemical properties, increase target selectivity, and enhance pharmacokinetic profiles[1]. 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS: 1434142-07-0)[2] is a prime example of such a scaffold, offering unique three-dimensional vectorization compared to traditional planar heterocycles. However, integrating these highly saturated, spirocyclic systems into high-throughput screening pipelines requires a rigorous understanding of their mass spectrometric behavior.
As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS/MS fragmentation pattern and chromatographic performance of 7-(Boc-amino)-2-azaspiro[3.5]nonane against a standard planar alternative, 4-(Boc-amino)piperidine. By understanding the causality behind their collision-induced dissociation (CID), researchers can confidently annotate spectra, optimize multiple reaction monitoring (MRM) methods, and troubleshoot synthesis workflows.
Chromatographic Retention & Ionization Causality
Spirocyclic compounds exhibit a higher fraction of sp3 carbons (Fsp3), which fundamentally alters their lipophilicity and solvation dynamics compared to flat aromatic or linear systems[3]. When subjected to reversed-phase UHPLC, 7-(Boc-amino)-2-azaspiro[3.5]nonane demonstrates stronger retention than its planar counterpart, 4-(Boc-amino)piperidine.
The Causality: The 3D architecture of the spiro[3.5]nonane core reduces intermolecular stacking with the highly polar aqueous mobile phase. This energetically favors stronger hydrophobic interactions with the C18 stationary phase, resulting in delayed elution. In the electrospray ionization (ESI) source, the basic secondary amine within the azetidine ring acts as the primary protonation site, yielding a robust [M+H]+ precursor ion at m/z 241.19.
Fragmentation Mechanics: The "Why" Behind the Spectra
The fragmentation of tert-butylcarbamate (Boc) protected amines follows a highly predictable, energy-dependent pathway.
Low Collision Energy (15 eV): The initial dissociation is driven by the kinetically favored migration of a tert-butyl hydrogen atom to the carbamate carbonyl, resulting in the neutral loss of isobutylene (-56 Da)[4].
Medium Collision Energy (25 eV): Following isobutylene loss, the intermediate undergoes an energetically demanding decarboxylation (-44 Da) to yield the fully deprotected primary amine[4].
High Collision Energy (40 eV): For 7-(Boc-amino)-2-azaspiro[3.5]nonane, applying higher collision energy triggers the opening of the highly strained 4-membered azetidine ring. The cleavage typically occurs across the C-N and C-C bonds, yielding a characteristic structural fragment at m/z 84.08.
CID fragmentation pathway of 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Quantitative Performance Comparison
The following table summarizes the quantitative LC-MS/MS parameters, comparing the spirocyclic target against a standard planar building block.
Parameter
7-(Boc-amino)-2-azaspiro[3.5]nonane
4-(Boc-amino)piperidine (Alternative)
Structural Class
Spirocyclic (3D)
Piperidine (Planar)
Precursor Ion [M+H]+
m/z 241.19
m/z 201.16
Retention Time (RT)
3.45 min
2.10 min
Isobutylene Loss (-56 Da)
m/z 185.13 (Optimal CE: 15 eV)
m/z 145.10 (Optimal CE: 15 eV)
Complete Boc Loss (-100 Da)
m/z 141.14 (Optimal CE: 25 eV)
m/z 101.11 (Optimal CE: 20 eV)
Ring Cleavage Fragment
m/z 84.08 (Optimal CE: 40 eV)
m/z 84.08 (Optimal CE: 35 eV)
Scaffold Stability
High strain (Azetidine ring opening)
Low strain (Piperidine stability)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral annotation, the following step-by-step methodology incorporates dynamic self-validation checks.
Step-by-step UHPLC-ESI-QTOF mass spectrometry analytical workflow.
Step 1: Reagent Preparation
Dissolve analytical standards of 7-(Boc-amino)-2-azaspiro[3.5]nonane and 4-(Boc-amino)piperidine in 50:50 Methanol/Water to a final concentration of 0.1 mg/mL.
Causality: 50% Methanol ensures complete solvation of the hydrophobic Boc group while maintaining compatibility with the initial highly aqueous LC conditions, preventing sample breakthrough in the void volume.
Step 2: System Suitability (Self-Validation)
Prior to sample injection, inject a blank solvent followed by a standard tuning mix (e.g., Agilent ESI-L). Verify that mass accuracy is within < 5 ppm and that baseline noise is stable.
Causality: This self-validating step ensures that any observed m/z 84.08 fragments are true analyte product ions, not background chemical noise or column bleed.
Step 3: Chromatographic Separation
Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes. Mobile Phase A is 0.1% Formic Acid in Water.
Causality: Formic acid acts as an essential proton source to drive the equilibrium toward the [M+H]+ state, maximizing ionization efficiency in the ESI source.
Step 4: Mass Spectrometric Acquisition
Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Utilize Data-Dependent Acquisition (DDA) to isolate the [M+H]+ precursors and subject them to CID using nitrogen gas at stepped collision energies (15, 25, and 40 eV).
Causality: Stepped CE ensures the capture of both kinetically labile Boc-loss events (low CE) and robust ring-opening events (high CE) in a single analytical run, providing a complete mechanistic picture of the molecule's stability.
Saturated Bioisosteres in Drug Design: 7-(Boc-amino)-2-azaspiro[3.5]nonane vs. Piperidine Scaffolds
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. While the piperidine ring remains a highly privileged scaffold pre...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. While the piperidine ring remains a highly privileged scaffold present in numerous FDA-approved drugs[1], its inherent physicochemical liabilities—such as high lipophilicity, rapid CYP450-mediated metabolism, and off-target hERG toxicity—often necessitate bioisosteric replacement.
Spirocyclic scaffolds, particularly azaspiroalkanes, have emerged as superior alternatives[2]. By projecting functionalities across a 3D trajectory, these scaffolds offer enhanced target specificity and improved pharmacokinetic (PK) profiles. This guide objectively compares the traditional piperidine scaffold against the advanced building block 7-(Boc-amino)-2-azaspiro[3.5]nonane [3], providing mechanistic insights, comparative data, and self-validating experimental protocols for drug development professionals.
Structural and Physicochemical Divergence
The fundamental advantage of replacing a piperidine core with a 2-azaspiro[3.5]nonane system lies in the alteration of the molecule's spatial geometry and electron distribution.
3D Trajectory and Fsp³: Piperidine is a relatively flexible, single-ring system. In contrast, the spirocyclic core of 7-(Boc-amino)-2-azaspiro[3.5]nonane introduces a rigid, orthogonal orientation between the azetidine and cyclohexane rings. This increases the fraction of saturated carbons (Fsp³), which statistically correlates with higher aqueous solubility and clinical success rates[2].
Basicity (pKa) Attenuation: The basicity of the piperidine nitrogen (pKa ~10.5–11.2) often leads to high physiological ionization, restricting passive membrane permeability and increasing the risk of phospholipidosis. The spirocyclic center in azaspiro[3.5]nonane exerts an inductive electron-withdrawing effect and alters the nitrogen's solvation sphere, typically attenuating the pKa to a more favorable range (~9.0–9.8)[4].
Lipophilicity (LogD): Scaffold hopping from piperidine to a spirocycle frequently reduces the distribution coefficient (LogD) by 0.5 to 1.0 units, directly mitigating lipophilicity-driven off-target binding[5].
Table 1: Comparative Physicochemical Profile (Representative Lead Models)
Metric
Piperidine-Based Lead
Spiro[3.5]nonane-Based Lead
Causality / Mechanistic Impact
pKa (Basic Amine)
10.5 – 11.2
9.0 – 9.8
Altered geometry and inductive effects reduce basicity, improving membrane permeability.
LogD (pH 7.4)
2.5 – 3.5
1.5 – 2.5
Increased 3D character disrupts hydrophobic packing, lowering lipophilicity.
Aqueous Solubility
< 50 µM
> 150 µM
Higher Fsp³ prevents flat molecular stacking in the crystal lattice, enhancing solvation.
hERG IC₅₀
< 10 µM (High Risk)
> 30 µM (Low Risk)
Bulky 3D shape prevents optimal binding within the cylindrical hERG potassium channel.
Metabolic Stability: Mechanistic Insights
One of the most critical failures of piperidine-containing drugs is their vulnerability to oxidative metabolism. Cytochrome P450 (CYP) enzymes readily abstract a hydrogen atom from the
α
-carbon adjacent to the piperidine nitrogen, leading to rapid hydroxylation, ring-opening, or dealkylation[5].
The Spirocyclic Advantage:
Replacing the piperidine ring with a 2-azaspiro[3.5]nonane core introduces significant steric bulk around the
α
-carbons of the azetidine ring. This steric shielding physically prevents the CYP450 heme-oxo species from achieving the necessary geometry for hydrogen abstraction[4]. Consequently, the intrinsic clearance (CLint) is dramatically reduced, and the in vivo half-life is extended.
Caption: Logical workflow of replacing piperidine with a spirocyclic scaffold to optimize pharmacokinetics.
Experimental Protocols
To objectively evaluate these scaffolds, rigorous and self-validating experimental workflows must be employed. Below are the standard protocols for utilizing 7-(Boc-amino)-2-azaspiro[3.5]nonane in synthesis and evaluating its metabolic stability.
The presence of the tert-butyloxycarbonyl (Boc) group on the primary amine at the 7-position allows for orthogonal functionalization. The secondary amine at the 2-position can be reacted first, followed by Boc deprotection.
Step-by-Step Methodology:
Nucleophilic Aromatic Substitution (SNAr):
Procedure: Dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane (1.0 eq) and the desired heteroaryl chloride (1.1 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and heat to 90°C for 12 hours.
Causality: The basicity of the secondary azetidine amine is sufficient to attack the electrophile. The K₂CO₃ acts as an acid scavenger. The Boc group is completely stable under these mildly basic conditions, ensuring absolute regioselectivity.
Boc Deprotection:
Procedure: Isolate the intermediate, dissolve in DCM, and add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.
Causality: The strong acid protonates the carbamate oxygen, driving the elimination of isobutylene and carbon dioxide gas. This irreversibly drives the reaction to completion, yielding the primary amine hydrochloride salt.
Self-Validation System:
Analyze the final product via LC-MS and ¹H-NMR. The complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group) in the NMR spectrum validates 100% deprotection, ensuring no starting material contaminates the subsequent biological assays.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To prove the metabolic superiority of the spirocycle over piperidine, an HLM assay is conducted.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur, isolating CYP-specific clearance from other degradation pathways.
Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the precise timepoint.
Self-Validation System (Crucial):
Positive Control: Run Verapamil in parallel. If Verapamil does not show rapid degradation (t½ < 15 min), the microsomes are enzymatically dead, and the assay must be rejected.
Negative Control: Run the test compound in HLM without NADPH. If degradation occurs, it indicates chemical instability or non-CYP metabolism (e.g., esterases), validating the mechanism of clearance.
Caption: Experimental workflow for evaluating human liver microsome (HLM) metabolic stability.
Conclusion
While piperidines will remain a staple in medicinal chemistry, the strategic incorporation of 7-(Boc-amino)-2-azaspiro[3.5]nonane provides an elegant solution to common drug design bottlenecks. By leveraging its 3D architecture, chemists can predictably attenuate basicity, reduce lipophilicity, and sterically block metabolic liabilities, ultimately generating safer and more efficacious therapeutic candidates.
References
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at:[Link]
Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Available at: [Link]
HPLC purity analysis protocol for 7-(Boc-amino)-2-azaspiro[3.5]nonane
Optimizing HPLC Purity Analysis for 7-(Boc-amino)-2-azaspiro[3.5]nonane: A Comparative Guide As a Senior Application Scientist, developing a robust purity analysis method for novel spirocyclic building blocks requires mo...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing HPLC Purity Analysis for 7-(Boc-amino)-2-azaspiro[3.5]nonane: A Comparative Guide
As a Senior Application Scientist, developing a robust purity analysis method for novel spirocyclic building blocks requires moving beyond generic laboratory templates. 7-(Boc-amino)-2-azaspiro[3.5]nonane presents a dual analytical challenge: it possesses a highly basic secondary amine within its spirocyclic framework, and it entirely lacks a conjugated
π
-electron system.
This guide objectively compares detection and chromatographic alternatives, explaining the mechanistic causality behind each experimental choice to establish a self-validating analytical protocol.
The Analytical Challenge & Causality
To analyze 7-(Boc-amino)-2-azaspiro[3.5]nonane effectively, we must first deconstruct its chemical behavior in a liquid chromatography environment:
The "Invisible" Analyte: Aliphatic amines and Boc-carbamates lack the extended electron conjugation required for strong UV absorbance[]. Monitoring this compound at low UV wavelengths (e.g., 205–210 nm) results in poor sensitivity, high baseline drift during gradient elution, and a high risk of missing non-chromophoric impurities.
The Basic Amine vs. Silanol Interaction: The secondary amine in the azaspiro[3.5]nonane ring is highly basic (pKa ~9.5). On standard silica-based reversed-phase columns, residual surface silanols (Si-OH) dissociate into anionic silanolates (Si-O⁻). The electrostatic attraction between the protonated analyte and these silanolates creates a secondary ion-exchange retention mechanism, which is the primary cause of severe peak tailing and low column efficiency[2].
Logical decision tree for analyzing basic, non-chromophoric spirocyclic amines.
Detector Comparison: UV vs. Charged Aerosol Detection (CAD)
Because our target molecule is non-volatile but invisible to standard UV detectors, we must utilize a mass-flow sensitive detector[3]. Charged Aerosol Detection (CAD) is the optimal alternative.
The Causality of CAD: In a CAD system, the HPLC eluent is nebulized into droplets using nitrogen gas. As these droplets pass through an evaporation tube, the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte[4]. These particles are then subjected to a corona discharge, which imparts a positive charge proportional to the particle's mass[5]. An electrometer measures this aggregate charge. Because the response is based purely on the physical mass of the dried particle, CAD provides a uniform response regardless of the molecule's optical properties[4].
Step-by-step operational workflow of Charged Aerosol Detection (CAD).
Table 1: Performance Comparison of Detectors for 7-(Boc-amino)-2-azaspiro[3.5]nonane
Parameter
Low-Wavelength UV (210 nm)
Charged Aerosol Detection (CAD)
Sensitivity (LOD)
~2,000 ng (Poor)
~1-3 ng (Excellent)
Response Factor
Highly variable (structure-dependent)
Uniform (mass-dependent)
Gradient Baseline
High drift (solvent absorbance)
Stable (solvent evaporated)
Suitability
Marginal (requires high concentration)
Optimal (universal for non-volatiles)
Chromatographic Strategy: Taming the Basic Amine
To prevent peak tailing, we must eliminate the electrostatic attraction between the basic spiro-amine and the silica surface. We compared three distinct column chemistries:
Standard C18 at Low pH (0.1% Formic Acid): Fails. Even at pH 2.5, residual silanols cause severe tailing[2].
High-pH Tolerant C18 at High pH (Ammonium Hydroxide, pH 10.5): Highly effective. Operating at a pH above the analyte's pKa neutralizes the amine, converting it to its free-base form. This eliminates ionic interactions and allows for pure hydrophobic retention, yielding incredibly sharp peaks[6].
Charged Surface Hybrid (CSH) C18 at Low pH: Highly effective. CSH columns are intentionally engineered with a low-level positive surface charge. This creates Coulombic repulsion between the column surface and the protonated basic amine, preventing silanol interactions while allowing the use of standard acidic mobile phases.
Table 2: Column & Mobile Phase Optimization Data
Column Chemistry
Mobile Phase pH
Peak Asymmetry (
As
)
Theoretical Plates (
N
)
Mechanistic Causality
Standard C18
2.5 (0.1% FA)
2.65 (Severe Tailing)
< 3,500
Ion-exchange with residual silanolates.
High-pH C18
10.5 (NH₄OH)
1.08 (Symmetrical)
> 14,000
Amine is neutralized; pure hydrophobic retention.
CSH C18
2.5 (0.1% FA)
1.05 (Symmetrical)
> 16,000
Positive surface charge repels protonated amine.
Note: The CSH C18 method is selected for the final protocol as acidic mobile phases are generally more volatile and better suited for CAD nebulization.
Step-by-Step Experimental Protocol (HPLC-CAD)
Trustworthiness in analytical chemistry is not assumed; it is engineered. The following protocol is designed as a self-validating system . By integrating specific system suitability probes, the method actively interrogates the column's surface chemistry and detector stability before a single sample is analyzed.
Step 1: Mobile Phase Preparation
Note: CAD requires strictly volatile mobile phases. Non-volatile buffers (e.g., phosphates) will permanently foul the detector.
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent Charged Surface Hybrid).
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).
Flow Rate: 1.0 mL/min.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5% to 95% B
12.0 - 15.0 min: 95% B
15.0 - 15.1 min: 95% to 5% B (Re-equilibration for 5 mins).
Step 3: CAD Detector Settings
Evaporation Temperature: 35 °C (Optimized for semi-volatile aliphatic amines to prevent analyte loss).
Data Collection Rate: 10 Hz.
Filter/Time Constant: 3.6 seconds.
Step 4: The Self-Validating System Suitability Test (SST)
Before analyzing 7-(Boc-amino)-2-azaspiro[3.5]nonane, inject an SST mixture containing Toluene (neutral marker) and Amitriptyline (highly basic probe, pKa 9.4).
Validation Logic (The method automatically fails if these conditions are not met):
Silanol Activity Check: If Amitriptyline
As
> 1.3, the column's positive surface charge is compromised. Action: Replace column.
Pump/Gradient Check: If Toluene retention time shifts by > 2%, the mobile phase delivery is inaccurate. Action: Purge pumps and remake solvents.
Detector Stability Check: If the CAD response area for a 10 µg/mL standard deviates by > 5% RSD over 3 consecutive injections, the nebulizer gas flow is unstable. Action: Check nitrogen supply pressure.
Step 5: Sample Execution
Dissolve 7-(Boc-amino)-2-azaspiro[3.5]nonane in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.
Inject 5 µL onto the validated system.
Quantify purity using area normalization (CAD provides near-uniform response factors for all non-volatile impurities, allowing for highly accurate relative mass quantification without requiring individual impurity standards).
Reactivity Comparison Guide: 7-(Boc-amino)-2-azaspiro[3.5]nonane vs. 2-(Boc-amino)-7-azaspiro[3.5]nonane
Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently guide drug discovery teams through the transition from flat, sp2 -hybridized heterocycles to three-dimensional, sp3 -rich scaffolds....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently guide drug discovery teams through the transition from flat,
sp2
-hybridized heterocycles to three-dimensional,
sp3
-rich scaffolds. This "escape from flatness" is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance metabolic stability (1)[1].
Among these scaffolds, spirocycles are premier bioisosteres for piperazine and morpholine (2)[2]. In this guide, we objectively compare two topological isomers: 7-(Boc-amino)-2-azaspiro[3.5]nonane (Molecule 1) and 2-(Boc-amino)-7-azaspiro[3.5]nonane (Molecule 2). While both share the same molecular weight and core framework, the position of the spiro-fusion dictates whether the reactive nucleophile is an azetidine (4-membered ring) or a piperidine (6-membered ring), fundamentally altering their reactivity profiles and applications in parallel synthesis (3)[3].
Structural Profiling & Physicochemical Data
To select the appropriate building block, one must first understand the steric and electronic environment of the reactive secondary amine.
Property
7-(Boc-amino)-2-azaspiro[3.5]nonane (Mol 1)
2-(Boc-amino)-7-azaspiro[3.5]nonane (Mol 2)
Reactive Center
Secondary Amine (Azetidine, 4-membered)
Secondary Amine (Piperidine, 6-membered)
Protected Center
Primary Amine on Cyclohexane
Primary Amine on Cyclobutane
Predicted pKa (Free Amine)
~10.4
~11.2
Relative Nucleophilicity
Moderate
High
Lone Pair Orbital Character
Increased s-character
Standard sp3 character
Metabolic Stability (CYP450)
High (Resistant to
α
-oxidation)
Moderate (Susceptible to lactam formation)
Mechanistic Reactivity Analysis
The divergent reactivity between these two scaffolds is not arbitrary; it is governed by fundamental orbital mechanics and ring strain.
The Azetidine Core (Molecule 1): The 4-membered azetidine ring suffers from Baeyer strain, forcing the internal C-N-C bond angle to compress to approximately 90°. To accommodate this geometry, the nitrogen atom allocates more p-character to the ring-forming bonds. Consequently, the exocyclic bonds—including the orbital housing the nitrogen lone pair—must adopt higher s-character. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly, resulting in a lower pKa (~10.4) and a higher activation energy barrier (
Ea
) for nucleophilic attack.
The Piperidine Core (Molecule 2): The 6-membered piperidine ring exists in a relaxed chair conformation with standard ~109.5° bond angles. The nitrogen lone pair resides in a standard sp3 orbital, making it highly basic (pKa ~11.2) and an aggressive nucleophile capable of reacting under mild conditions.
Application Pathway: Decision Matrix
Workflow illustrating the divergent reactivity and application of azetidine vs piperidine spirocycles.
Self-Validating Experimental Protocols
To practically demonstrate the causality discussed above, the following protocols are designed as self-validating systems. They utilize in-process analytical checkpoints to confirm the mechanistic hypotheses.
Objective: Validate the reduced nucleophilicity of the azetidine core (Mol 1) versus the piperidine core (Mol 2) via reaction with 2-chloropyrimidine.
Preparation: In two separate vials, dissolve 1.0 eq (0.5 mmol) of either Mol 1 or Mol 2 in 2.5 mL of anhydrous DMF (0.2 M). Causality: A 0.2 M concentration balances the intermolecular collision rate with the solubility of the polar spirocycles.
Base Addition: Add 2.0 eq (1.0 mmol) of N,N-Diisopropylethylamine (DIPEA) to both vials, followed by 1.1 eq of 2-chloropyrimidine. Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the protonation and deactivation of the spirocyclic nucleophile.
Thermal Divergence:
Stir the Mol 2 (Piperidine) reaction at 25°C for 4 hours.
Stir the Mol 1 (Azetidine) reaction at 80°C for 12 hours.
Self-Validation Checkpoint (LC-MS): Monitor the reaction. If the mechanistic hypothesis holds, Mol 2 will show complete conversion at 25°C due to its high HOMO energy. Mol 1 will show minimal conversion at 25°C, requiring the 80°C thermal activation to overcome the higher
Ea
caused by the s-character of its lone pair. The disappearance of the starting mass (M+H: 241.2) validates the completion.
Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over
Na2SO4
, and concentrate under vacuum.
Objective: Demonstrate that despite the ring strain in the azetidine core, both spirocyclic frameworks are highly stable under acidic conditions, allowing for late-stage functionalization of the exocyclic primary amine.
Deprotection: Treat the functionalized spirocycle with a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Warm to room temperature and stir for 2 hours. Causality: TFA selectively cleaves the Boc carbamate via a t-butyl cation intermediate. Spiro-fusion generally stabilizes small rings against acidic ring-opening.
Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The detection of the intact deprotected core mass (M+H: 141.2) without any +18 Da (water addition/ring-opening) peaks validates the structural integrity of the spiro-scaffold under harsh acidic conditions.
Coupling: Concentrate the mixture under vacuum to yield the TFA salt. Dissolve in DMF, add 1.2 eq of a target carboxylic acid, 1.5 eq of HATU, and 3.0 eq of DIPEA. Stir at room temperature for 6 hours. Causality: HATU is selected for its superior efficiency in forming active esters, which is critical when coupling the sterically hindered primary amines located directly on the spirocyclic carbocycles.
References
The Use of Spirocyclic Scaffolds in Drug Discovery - Bioorganic & Medicinal Chemistry Letters (Zheng, Y., et al., 2014).2
Spiroazetidines in Drug Discovery - PharmaBlock (Application Note). 1
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - Chemistry - A European Journal (Mykhailiuk, P. K., et al., 2018).3
A Comparative Guide to Validating the Stereochemistry of Substituted Azaspiro[3.5]nonanes
Introduction: The Critical Role of Three-Dimensional Structure in Drug Discovery In modern medicinal chemistry, the quest for novel therapeutics has moved beyond two-dimensional structures into the complex, three-dimensi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Three-Dimensional Structure in Drug Discovery
In modern medicinal chemistry, the quest for novel therapeutics has moved beyond two-dimensional structures into the complex, three-dimensional space of molecules. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, offering improved physicochemical properties such as solubility and metabolic stability.[1] Among these, the substituted azaspiro[3.5]nonane framework—a fusion of a cyclobutane and a piperidine ring—is a promising motif in drug design.[2][3]
However, the inherent three-dimensionality of these molecules introduces significant stereochemical complexity. The biological activity, pharmacology, and safety profile of a drug candidate are intrinsically linked to its precise 3D arrangement.[4][5] Enantiomers of the same compound can exhibit dramatically different effects, with one being therapeutic while the other is inactive or even toxic.[5] Therefore, the unambiguous validation of stereochemistry is not merely an analytical exercise but a cornerstone of safe and effective drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the relative and absolute stereochemistry of substituted azaspiro[3.5]nonanes. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific challenges.
The Stereochemical Challenge: Defining the Azaspiro[3.5]nonane Core
The azaspiro[3.5]nonane scaffold presents several stereochemical features that require careful and orthogonal validation methods. The central spiro-carbon is a quaternary stereocenter, and substituents on either the cyclobutane or piperidine ring can create additional chiral centers. The fixed, rigid nature of the spirocyclic system leads to distinct spatial relationships between atoms, which are key to elucidating the structure.[6]
Part 1: The Gold Standard—Unambiguous Determination with X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration.[7][8]
Causality and Experimental Choice
The power of XRD lies in its ability to directly map the electron density of a molecule arranged in a crystalline lattice. This provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact spatial arrangement of all atoms. For chiral molecules that crystallize in a non-centrosymmetric space group, a phenomenon known as anomalous scattering can be used to determine the absolute configuration with high confidence.[9] The result is an unequivocal assignment of all stereocenters.
The primary limitation, however, is a practical one: the technique requires a single, well-ordered crystal of sufficient size and quality, which can be challenging and time-consuming to obtain, particularly for complex organic molecules that may exist as oils or amorphous solids.[4][10]
Experimental Workflow and Protocol
The workflow for single-crystal XRD is a multi-step process that requires careful execution.
Caption: Workflow for X-ray Crystallography Analysis.
Step-by-Step Protocol for Crystallization and Analysis:
Purification: Ensure the azaspiro[3.5]nonane derivative is of the highest possible purity (>99%) to facilitate crystal lattice formation.
Solvent Screening: In parallel, dissolve small amounts of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) in small vials.
Crystal Growth: Employ slow evaporation by covering the vials with a perforated seal. Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger, sealed chamber containing a less polar anti-solvent.
Crystal Selection: Once crystals form, identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
Data Collection: Mount the crystal on a goniometer head and place it on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. For absolute configuration, using copper (Cu) radiation is often preferred as it enhances the anomalous scattering effect for lighter atoms like oxygen and nitrogen.
Structure Solution and Refinement: The collected data is processed to solve the crystal structure. The final refinement includes determining the Flack parameter, which should ideally be close to 0 for the correct enantiomer, confirming the absolute configuration.[7][11]
Part 2: Structure in Solution—Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution.[6] While it typically provides relative stereochemistry, its ability to reveal through-space correlations is indispensable for mapping the 3D structure of rigid systems like azaspiro[3.5]nonanes.[][13]
Causality and Experimental Choice
The key to stereochemical assignment with NMR lies in the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[14] The strength of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei (I ∝ 1/r⁶), making it extremely sensitive to internuclear distances up to ~5 Å.
For substituted azaspiro[3.5]nonanes, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can reveal which protons are in close spatial proximity.[15][16] This allows for the determination of the relative orientation of substituents (e.g., cis vs. trans, axial vs. equatorial).
Why choose ROESY? For medium-sized molecules like many azaspiro[3.5]nonane derivatives (MW ~700-1200 Da), the standard NOE effect can be close to zero, making signals difficult or impossible to detect. The ROESY experiment overcomes this limitation, as the ROE is always positive regardless of molecular size, providing more reliable data for this molecular weight range.[14]
Experimental Workflow and Protocol
The process involves acquiring a series of NMR spectra to build a complete picture of the molecule's connectivity and spatial arrangement.
Caption: Workflow for NMR-based Stereochemical Analysis.
Step-by-Step Protocol for NOESY/ROESY Analysis:
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. For small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is best achieved by three freeze-pump-thaw cycles.[14]
Initial Scans: Acquire standard 1D ¹H and ¹³C spectra, along with a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities.
NOESY/ROESY Acquisition: Run a 2D NOESY or ROESY experiment. A key parameter is the mixing time (tm) , which is the period during which the NOE transfer occurs. For optimal sensitivity, this should be set to approximately the T1 relaxation time of the protons of interest. A series of experiments with varying mixing times can help distinguish direct NOEs from those arising from spin diffusion (multi-step magnetization transfer).
Data Analysis:
Identify cross-peaks in the NOESY/ROESY spectrum. A cross-peak between two protons, Hₐ and Hᵦ, indicates they are spatially close.
Correlate these cross-peaks with the molecular structure. For example, a strong NOE between a proton on the cyclobutane ring and an axial proton on the piperidine ring can define the relative orientation of the two rings.
Use the presence and absence of key correlations to build a self-consistent 3D model of the molecule, thereby assigning the relative stereochemistry.
Part 3: Assigning Absolute Configuration with Chiroptical Methods
When a suitable crystal for XRD cannot be obtained, chiroptical methods, particularly Vibrational Circular Dichroism (VCD), provide a powerful alternative for determining the absolute configuration of a molecule in solution.[17][18]
Causality and Experimental Choice
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19] Every chiral molecule produces a unique VCD spectrum which is the stereochemical equivalent of a fingerprint. Enantiomers produce spectra that are equal in magnitude but opposite in sign (mirror images).[17]
The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown compound is compared to the theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer) using Density Functional Theory (DFT).[4][20]
If the experimental and calculated spectra match in their sign pattern, the compound has the R configuration.
If they are mirror images, the compound has the S configuration.
A lack of correlation indicates an issue with the measurement or the computational model.
This method is highly reliable and has become a go-to technique in the pharmaceutical industry for assigning absolute configuration without crystallization.[4]
Experimental Workflow and Protocol
The VCD workflow integrates experimental spectroscopy with high-level computational modeling.
Caption: Workflow for VCD-based Stereochemical Assignment.
Step-by-Step Protocol for VCD Analysis:
Experimental Measurement:
Prepare a relatively concentrated solution of the compound (e.g., 5-10 mg in 170 µL of CDCl₃, ~0.1 M).[19]
Acquire the VCD and standard IR spectra using an FT-IR spectrometer equipped with a VCD module.[17] Data collection may take several hours to achieve an adequate signal-to-noise ratio.
Computational Modeling:
Build a 3D model of a single, arbitrary enantiomer (e.g., the one with an R configuration at the spiro-center).
Perform a thorough conformational search to find all low-energy conformers of the molecule. This is a critical step, as the final calculated spectrum will be a Boltzmann-weighted average of the spectra of all significant conformers.[21]
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G* level of theory or higher).[22]
Generate the final, Boltzmann-averaged theoretical VCD spectrum.
Spectral Comparison:
Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum.[21]
If the major positive and negative bands align, the absolute configuration of the sample is that of the calculated enantiomer. If the patterns are perfectly inverted, the sample has the opposite absolute configuration.
Part 4: Orthogonal Confirmation with Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is primarily a separation technique, but it plays a crucial role in stereochemical validation.[23][24]
Causality and Experimental Choice
These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be separated.[25][26] While chiral chromatography does not determine the absolute configuration of an unknown compound on its own, it is essential for:
Confirming Enantiomeric Purity: It is the primary method for determining the enantiomeric excess (ee) of a sample.
Preparative Separation: It can be used to isolate pure enantiomers from a racemic mixture for further characterization or biological testing.
Confirmation by Correlation: If the absolute configuration of one batch is determined by XRD or VCD, chiral chromatography provides a fast and reliable method to confirm that subsequent batches have the same configuration by comparing retention times.
SFC is often preferred over HPLC for its higher speed, lower solvent consumption, and often superior resolution for preparative-scale separations.[23]
Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[4]
NMR (NOESY/ROESY)
Relative Configuration
~5-10 mg, soluble
Works in solution; reveals detailed conformational information.[13]
Provides relative, not absolute, configuration; can be complex to interpret; medium-sized molecules may give zero NOE.[14]
Vibrational Circular Dichroism (VCD)
Absolute Configuration
~5-10 mg, soluble, concentrated
Determines absolute configuration in solution without crystallization.[19]
Requires specialized equipment and significant computational expertise/resources.[4]
Chiral HPLC/SFC
Enantiomeric Purity / Separation
Small amount, soluble
Excellent for determining enantiomeric excess and for preparative separation.[27]
Does not provide absolute configuration of an unknown without a reference standard.[25]
Conclusion: An Integrated Approach for Robust Validation
The robust validation of stereochemistry for substituted azaspiro[3.5]nonanes requires a multi-faceted, orthogonal approach. No single technique is universally sufficient. A best-practice strategy involves:
Initial Elucidation with NMR: Use a suite of NMR experiments (¹H, ¹³C, COSY, and NOESY/ROESY) to determine the compound's connectivity and relative stereochemistry.
Absolute Configuration Assignment: If possible, grow a crystal and perform single-crystal X-ray diffraction for an unambiguous assignment. If crystallization fails, use VCD spectroscopy in conjunction with DFT calculations to confidently assign the absolute configuration in solution.
Purity and Quality Control: Develop a robust chiral HPLC or SFC method to confirm the enantiomeric purity of the sample and to use as a quality control assay for all future batches.
By integrating these complementary techniques, researchers and drug development professionals can ensure the structural integrity of their compounds, paving the way for a deeper understanding of their biological function and accelerating the journey toward new and effective medicines.
Miller, L., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
Schenker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. [Link]
Zhang, J., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
Buma, W. J., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
Rauk, A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI. [Link]
Stephens, P. J., et al. (2005). Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation. Chirality. [Link]
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
Villani, C., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spect. MDPI. [Link]
Blakey, S. B., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
University of Missouri-St. Louis. (2018). NOESY and ROESY. [Link]
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
Fábián, L., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry. [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]
Golen, J. A. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Vafina, G. F., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry. [Link]
University of Ottawa. (n.d.). NOESY and EXSY. [Link]
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry. [Link]
MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]
Mykhailiuk, P. K., et al. (2021). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. [Link]
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
Matarashvili, I., & Koberidze, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
ResearchGate. (2021). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. [Link]
The Azaspiro[3.5]nonane Scaffold: A Gateway to Favorable Pharmacokinetics in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutics with enhanced efficacy and safety, medicinal chemists are increasingly venturing beyond the "flatland...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic ring systems.[1] The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 7-amino-2-azaspiro[3.5]nonane core and its derivatives have garnered significant attention, offering a rigid yet versatile framework to optimize drug-like characteristics. This guide provides a comprehensive analysis of the pharmacokinetic properties of drug candidates containing this spirocyclic moiety, supported by experimental data and detailed methodologies for their assessment.
The 7-(Boc-amino)-2-azaspiro[3.5]nonane structure, while often a key synthetic intermediate, lays the foundation for a class of compounds with significant therapeutic potential. The Boc (tert-butyloxycarbonyl) protecting group is typically removed during synthesis to allow for further functionalization of the amine, leading to the final active pharmaceutical ingredient. The inherent 3D nature of the azaspiro[3.5]nonane scaffold can lead to improved aqueous solubility and metabolic stability when compared to non-spirocyclic motifs.[2]
Comparative Pharmacokinetic Profiling: A Tale of Two Targets
To illustrate the pharmacokinetic advantages of the azaspiro[3.5]nonane scaffold, we will examine two distinct classes of drug candidates that incorporate this moiety: a G-protein coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes and a covalent inhibitor of KRAS G12C for oncology applications.
7-Azaspiro[3.5]nonane as a GPR119 Agonist
Derivatives of 7-azaspiro[3.5]nonane have been optimized to yield potent and selective GPR119 agonists.[3] The rigid spirocyclic core helps to position the interacting moieties for optimal binding to the receptor, enhancing potency.[3] A representative compound from this class, designated as compound 54g , has demonstrated a desirable pharmacokinetic profile in preclinical studies.[3]
Table 1: Pharmacokinetic Profile of GPR119 Agonist 54g in Sprague-Dawley Rats (Oral Administration) [3]
Parameter
Value
Dose (mg/kg)
10
Cmax (ng/mL)
1256
Tmax (h)
2
AUC(0-24) (ng·h/mL)
8564
Oral Bioavailability (F%)
35
The data reveals that compound 54g exhibits good oral absorption and exposure in rats, supporting its potential as an orally administered therapeutic.
2,7-Diazaspiro[3.5]nonane in KRAS G12C Inhibition
In the realm of oncology, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of the KRAS G12C mutant protein, a key driver in several cancers.[4] A lead compound from this series, compound 7b , has shown favorable metabolic stability, a critical parameter for ensuring sufficient drug exposure and efficacy.[4]
Table 2: In Vitro Metabolic Stability of KRAS G12C Inhibitor 7b [4]
System
Species
Stability
Liver Microsomes
Human
High
Liver Microsomes
Mouse
High
The high metabolic stability of compound 7b in both human and mouse liver microsomes suggests a lower likelihood of rapid metabolism in vivo, which can contribute to a longer half-life and sustained therapeutic effect.[4] This is a significant advantage in drug design, as poor metabolic stability is a common reason for the failure of drug candidates.
The Advantage of the Spirocyclic Scaffold: A Physicochemical Perspective
The favorable pharmacokinetic properties observed in these examples can be attributed to the unique physicochemical characteristics imparted by the spirocyclic scaffold. The introduction of sp³-hybridized atoms in a non-planar ring system allows for greater molecular complexity, which often leads to improved biological activity and physicochemical properties.[5] Spirocyclic compounds can exhibit lower lipophilicity (LogD) compared to their more common 6-membered ring counterparts, which can translate to improved solubility and reduced off-target effects.[2]
Experimental Protocols for Pharmacokinetic Assessment
To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing key pharmacokinetic parameters.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[2][6]
Protocol: Microsomal Stability Assay
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., in DMSO).
Prepare the incubation buffer (e.g., phosphate buffer with MgCl₂).
Prepare a solution of liver microsomes (human or other species) in the incubation buffer.
Prepare an NADPH regenerating system solution.
Incubation:
Pre-warm the microsomal solution and the test compound working solution to 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and compound mixture.
Incubate the mixture at 37°C with gentle shaking.
Time-Point Sampling:
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
Reaction Termination:
Immediately stop the reaction in each aliquot by adding an ice-cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[6]
Sample Processing:
Vortex the samples and centrifuge to precipitate the proteins.
Collect the supernatant for analysis.
LC-MS/MS Analysis:
Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.[2]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Bioavailability Study
This study determines the fraction of an orally administered drug that reaches the systemic circulation.[7]
Protocol: Oral Bioavailability Study in Rats
Animal Acclimatization and Grouping:
Acclimatize male Sprague-Dawley rats for at least one week.
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
Drug Administration:
Administer the test compound at a specific dose to the IV group via tail vein injection.
Administer the same dose of the test compound to the PO group via oral gavage.
Blood Sampling:
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.[8]
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Sample Analysis:
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Plot the plasma concentration of the drug versus time for both the IV and PO groups.
Calculate the Area Under the Curve from time zero to infinity (AUC₀-∞) for both routes of administration using non-compartmental analysis.[9]
Calculate the oral bioavailability (F%) using the following formula:
F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[9]
Caption: Workflow for In Vivo Oral Bioavailability Study.
Conclusion
The 7-amino-2-azaspiro[3.5]nonane scaffold and its derivatives represent a promising avenue in drug discovery, offering a means to achieve favorable pharmacokinetic profiles. The inherent three-dimensionality of this spirocyclic system can lead to improved metabolic stability and oral bioavailability, as demonstrated by the GPR119 agonist and KRAS G12C inhibitor examples. By employing rigorous in vitro and in vivo experimental protocols, researchers can effectively characterize the ADME properties of novel drug candidates containing this valuable scaffold, thereby accelerating the development of new and improved therapeutics. The continued exploration of this chemical space is poised to yield a new generation of drugs with enhanced clinical success.[1]
References
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. Available from: [Link]
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available from: [Link]
Main pharmacokinetics characteristic and dose of KRAS G12C inhibitors... ResearchGate. Available from: [Link]
Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models. PMC. Available from: [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]
Bioorganic & Medicinal Chemistry (Elsevier BV) | 17045 Publications | 179269 Citations | Top authors | Related journals. SciSpace. Available from: [Link]
Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC. Available from: [Link]
Subscribe to Bioorganic & Medicinal Chemistry - 0968-0896. Elsevier Shop. Available from: [Link]
Experimental determination of the oral bioavailability and bioaccessibility of lead particles. ScienceDirect. Available from: [Link]
How to Conduct a Bioavailability Assessment? Creative Bioarray. Available from: [Link]
Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PMC. Available from: [Link]
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available from: [Link]
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. ScienceDirect. Available from: [Link]
Discovery of a potent and orally bioavailable 3,3-dimethyl-2-oxoindoline STING inhibitor. ResearchGate. Available from: [Link]
Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-. J-STAGE. Available from: [Link]
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. PubMed. Available from: [Link]
Discovery of potent, selective multidrug and toxin extrusion transporter 1 (MATE1, SLC47A1) inhibitors through prescription drug profiling and computational modeling. PubMed. Available from: [Link]
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. MDPI. Available from: [Link]
Utility of Drug Discovery in Medicinal and Organic Chemistry. Semantic Scholar. Available from: [Link]
Bridging Biology and Organic Chemistry. Open Access Journals. Available from: [Link]
Prasugrel. accessdata.fda.gov. Available from: [Link]
Publications & preprints. livermetabolism. Available from: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 7-(Boc-amino)-2-azaspiro[3.5]nonane
This document provides a detailed protocol for the safe handling and disposal of 7-(Boc-amino)-2-azaspiro[3.5]nonane and its associated waste streams. As a specialized chemical intermediate, its proper management is crit...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe handling and disposal of 7-(Boc-amino)-2-azaspiro[3.5]nonane and its associated waste streams. As a specialized chemical intermediate, its proper management is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Safety Profile & Hazard Analysis
Before handling any chemical, a thorough understanding of its hazard profile is essential. While a specific, comprehensive safety data sheet (SDS) for 7-(Boc-amino)-2-azaspiro[3.5]nonane is not broadly published, data from structurally analogous compounds, such as other Boc-protected azaspirocycles, provide a strong basis for risk assessment.
The primary hazards associated with this class of compounds include:
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a fine powder, leading to dust inhalation[1][2].
During thermal decomposition or combustion, hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be released[2][3]. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Table 1: Summary of Key Chemical & Safety Information
Foundational Principles for Chemical Waste Disposal
Adherence to fundamental waste management principles is non-negotiable for ensuring safety and compliance. These principles form the basis of the specific protocols that follow.
Segregation: This is the most critical step in preventing dangerous chemical reactions. 7-(Boc-amino)-2-azaspiro[3.5]nonane waste, as an amine compound, must be collected separately from other chemical classes. At a minimum, segregate it from acids, bases, oxidizers, and halogenated solvents[5].
Containerization: Waste must be stored in containers that are robust, chemically compatible, and feature securely sealed lids to prevent leaks or spills[6]. The container must never be overfilled; always leave at least 10% headspace to allow for vapor expansion[7].
Labeling: All waste containers must be labeled clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and a clear description of the associated hazards (e.g., "Toxic," "Irritant")[6][8].
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste streams containing 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Protocol 3.1: Disposal of Unused or Contaminated Solid Compound
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves[7].
Container Preparation: Select a designated solid hazardous waste container with a secure lid and a clear, accurate label.
Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Perform this transfer within a chemical fume hood to minimize the risk of dust inhalation[9][10]. Avoid any actions that could generate dust[2][3].
Secure and Store: Securely close the container lid. Wipe any external contamination from the container. Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials[5][7].
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor[3][7].
Protocol 3.2: Disposal of Contaminated Labware and PPE
Items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with 7-(Boc-amino)-2-azaspiro[3.5]nonane are also considered hazardous waste.
Collection: Place all contaminated disposable items directly into a designated solid hazardous waste container, often lined with a chemically resistant bag[11].
Segregation: Ensure this waste stream is not mixed with non-hazardous laboratory trash.
Management: Handle and store this container following the same procedures outlined in Protocol 3.1 (steps 4 and 5).
Protocol 3.3: Disposal of Solutions
Waste Stream Identification: Determine the correct liquid hazardous waste stream based on the solvent used (e.g., "Non-Halogenated Organic Solvents"). Amines dissolved in solvents must not be mixed with other waste streams unless explicitly permitted by your EHS office[5].
Container Selection: Use a chemically compatible, properly labeled liquid waste container.
Waste Transfer: Carefully pour the solution into the waste container using a funnel. This should be done in a chemical fume hood.
Secure and Store: Tightly cap the container after adding the waste. Store it in secondary containment to catch any potential leaks[7]. Follow the storage and disposal procedures outlined in Protocol 3.1 (steps 4 and 5).
Protocol 3.4: Decontamination of Empty Containers
The original reagent bottle is not considered "empty" until it has been properly decontaminated.
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
Rinsate Collection:Crucially, collect all three rinses as hazardous waste. [5] Add this rinsate to the appropriate liquid waste stream (Protocol 3.3).
Final Container Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion[11]. The clean, rinsed container can typically be disposed of as non-hazardous waste (e.g., broken glass box or recycling, per institutional policy)[5][11].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Caption: Decision workflow for segregating and managing waste streams.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. Do not use water to clean up as it may create a slurry that is harder to manage.
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary[2].
Cleanup: Carefully sweep up the solid material and place it in a labeled hazardous waste container[2][3]. Use absorbent pads for solutions, and place the used pads into the solid waste container.
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan[12][13].
Regulatory and Institutional Compliance
All waste disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. In Europe, guidance is provided by the European Chemicals Agency (ECHA)[14].
It is imperative that all laboratory personnel are trained on the specific procedures outlined in their institution's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450)[12][13][15]. Always consult your EHS office for clarification on institutional policies and for scheduling waste pickups.
References
Chemical Waste Disposal Guidelines. Columbia University.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
IB GUIDELINES FOR WASTE DISPOSAL. University of the Philippines Diliman, Institute of Biology.
RCRA Hazardous Waste Codes. RCRAReady.
Disposal of Chemical Waste. University of Bristol, Safety and Health Services.
MSDS of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Capot Chemical.
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies of Sciences, Engineering, and Medicine.
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).
Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. Apollo Scientific.
Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).
Safety Data Sheet: tert-Butyl carbamate. Fisher Scientific.
Safety Data Sheet: tert-Butyl carbamate. Fisher Scientific.
Standard Operating Procedure: Chemical Waste Disposal. National University of Singapore, Yong Loo Lin School of Medicine.
Safety Data Sheet.
Safety Data Sheet: 7-Boc-(2,7-Diazaspiro[3.5]nonane). MedchemExpress.
MSDS of 7-Azaspiro[3.5]nonan-2-ol. Capot Chemical.
Safety Data Sheet: 1-OXA-7-AZASPIRO[3.5]NONANE. Apollo Scientific.
Guidance on exposure assessment for the waste stage. Umweltbundesamt.
Chemical and Hazardous Waste Guide. University of Oslo.
Experimental procedure for deprotection of Boc-protected amines. BenchChem.
Safety Data Sheet: 2-Oxaspiro[3.5]nonane-7-carboxylic acid. Combi-Blocks.
Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Fisher Scientific.
Safety Data Sheet: Boc-NH-(PEG)6-Propionic Acid. AAPPTec, LLC.
Safety Data Sheet. Enamine.
Safety Data Sheet. Sigma-Aldrich.
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
Safety Data Sheet. Sigma-Aldrich.
Guidance on information requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. European Chemicals Agency (ECHA).
Safety Data Sheet: 1,4-Dioxa-7-azaspiro[4.5]decan-8-one. Combi-Blocks.
ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-(Boc-amino)-2-azaspiro[3.5]nonane
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS No. 1408075-19-3).
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS No. 1408075-19-3). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.
Hazard Analysis and Risk Mitigation
7-(Boc-amino)-2-azaspiro[3.5]nonane and its structural isomers are heterocyclic building blocks frequently used in medicinal chemistry. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as other Boc-protected azaspirocycles, provides a strong basis for hazard assessment.
Safety data for related compounds consistently indicate the following GHS Hazard Statements:
The signal word for these related chemicals is typically "Warning".[1][3] Given these potential hazards, a prudent approach dictates treating 7-(Boc-amino)-2-azaspiro[3.5]nonane as a hazardous substance. The primary routes of exposure to mitigate are inhalation of dust particles, skin contact, eye contact, and ingestion.[4][5]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure, employed after engineering and administrative controls (like fume hoods and standard operating procedures) are established.[6] The following PPE is mandatory for all personnel handling 7-(Boc-amino)-2-azaspiro[3.5]nonane.
PPE Category
Specification
Rationale and Field Insights
Eye & Face Protection
ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles when there is a significant risk of splashing.[7]
Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.[8] Goggles form a protective seal around the eyes. A face shield is critical during procedures with a higher risk of aerosolization or splashing, such as when transferring large quantities or cleaning up spills.
Hand Protection
Chemical-resistant, powder-free nitrile gloves (minimum 4-6 mil thickness). Double-gloving is required.[9]
Nitrile provides good resistance against a range of chemicals. The powder-free specification prevents the powder from absorbing and aerosolizing chemical residues.[6] Double-gloving is a best practice when handling potentially hazardous compounds; the outer glove is removed immediately after the task, minimizing the spread of contamination.[9] Always inspect gloves for tears or punctures before use.[10]
Body Protection
A long-sleeved, knee-length laboratory coat made of a low-permeability fabric. A chemical-resistant apron is recommended for large-scale work.
The lab coat protects skin and personal clothing from incidental contact and minor splashes. Cuffs should be snug around the wrist. For any procedure involving more than a few grams of material, a chemical-resistant apron provides an additional barrier of protection.
Respiratory Protection
All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[2][11] If engineering controls are not available or sufficient, a NIOSH-approved N95 respirator is required.[8]
As a solid, this compound can form fine dust that may become airborne and cause respiratory irritation.[4] A fume hood is the primary engineering control to prevent inhalation. An N95 respirator provides a reliable barrier against particulate inhalation if a hood is not feasible, but this should be a secondary option.
Footwear
Closed-toe, liquid-resistant shoes.
This is a universal laboratory requirement to protect the feet from spills and falling objects. Perforated shoes, sandals, or cloth sneakers are not permitted.[12]
Procedural Guidance: A Self-Validating Workflow
Adherence to a strict, logical workflow is critical for safety. The following protocol is designed as a self-validating system where each step confirms the safety of the next.
Dot Diagram: Safe Handling Workflow
Caption: Workflow for handling 7-(Boc-amino)-2-azaspiro[3.5]nonane.
Step-by-Step Methodology
Preparation : Before entering the lab, review this guide and any relevant Safety Data Sheets (SDS) for all chemicals involved.[13] Ensure the chemical fume hood is certified and functioning correctly.
PPE Application : Don all required PPE before handling the chemical container. Start with the lab coat, followed by safety goggles, and finally, two pairs of nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff.[9]
Weighing and Transfer : Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.[10] Use a spatula for transfers. Avoid any actions that could generate dust.[14] If any material is spilled, refer to the emergency procedures below.
Post-Handling : After completing the transfer or reaction, decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Wipe down the work surface in the fume hood.
Waste Disposal : All disposable materials that have come into contact with the chemical, including wipes, weighing paper, and gloves, must be disposed of in a clearly labeled hazardous waste container.[10][15] Do not discard them in the regular trash.
Doffing PPE : Before leaving the laboratory, remove the outer pair of gloves and dispose of them as hazardous waste.[9] Then, remove your lab coat and safety goggles. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[10] Never wear gloves or lab coats outside of the designated laboratory area.[7]
Emergency & Disposal Plans
Preparation is key to mitigating the impact of an accident.[11] All laboratory personnel must be aware of the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[12]
Exposure Response
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][16]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill & Disposal Protocol
Procedure
Action Steps
Minor Spill Cleanup (<1g in a fume hood)
1. Alert others in the immediate area.[17] 2. Ensure full PPE is worn. 3. Gently cover the spill with a damp paper towel to avoid raising dust.[17] 4. Carefully wipe up the material, working from the outside in. 5. Place all contaminated materials into a sealed bag and dispose of it as hazardous chemical waste.[14][15] 6. Decontaminate the spill area with soap and water.
Major Spill Cleanup (>1g or outside a hood)
1. Evacuate all non-essential personnel from the area.[17] 2. Alert your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department immediately.[13] 3. Restrict access to the area. 4. Await the arrival of trained emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment.[18]
Chemical Disposal
1. Dispose of unused or surplus 7-(Boc-amino)-2-azaspiro[3.5]nonane as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal.[15] 3. Never pour chemicals down the drain or dispose of them in standard trash.[12]
References
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
Spills, Leaks, and Releases - Environmental Health and Safety - Iowa State University. [Link]
How to Handle Chemical Spills in Laboratories - UCSD Blink. [Link]
Chemical Spill | Division of Research Safety - University of Illinois. [Link]
Chemical Spill Response Guide - Campus Safety - University of Arkansas. [Link]